3-Oxobetulin acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-3a-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-25,27H,1,9-19H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONAXQKGWYDUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Oxobetulin Acetate: A Semi-Synthetic Triterpenoid with Promising Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxobetulin acetate (B1210297), a lupane-type pentacyclic triterpenoid (B12794562), is a semi-synthetic derivative of the naturally abundant betulin (B1666924). While its direct isolation from natural sources has not been reported, its synthesis from betulin, a readily available precursor from birch bark, has enabled the exploration of its significant biological activities. This technical guide provides a comprehensive overview of 3-Oxobetulin acetate, focusing on its semi-synthetic nature, discovery through chemical modification, and a summary of its reported biological activities. Detailed experimental protocols for the synthesis of this compound from betulin are provided, along with quantitative data on its biological efficacy.
Natural Sources and Discovery
Current scientific literature does not indicate that this compound is a naturally occurring compound isolated directly from plant or fungal sources. Instead, it is recognized as a semi-synthetic derivative of betulin. Betulin is a major triterpenoid found in the bark of several species of plants, most notably the white birch (Betula pubescens).
The discovery of this compound is intrinsically linked to the chemical modification of betulin to explore and enhance its therapeutic potential. Researchers have strategically modified the structure of betulin to generate a library of derivatives with diverse biological activities. The synthesis of this compound involves two key transformations of the betulin molecule: the selective acetylation of the primary hydroxyl group at position C-28 and the oxidation of the secondary hydroxyl group at position C-3 to a ketone. A key publication describing the synthesis of the 3-oxo derivative from 28-O-acetylbetulin is the work by Pettit et al. (2014) on the structural modifications of betulin for antineoplastic activity.[1][2][3][4][5]
Chemical Synthesis
The synthesis of this compound from betulin is a two-step process. The first step is the selective acetylation of the primary hydroxyl group at C-28 of betulin to yield 28-O-acetylbetulin. The second step involves the oxidation of the C-3 hydroxyl group of 28-O-acetylbetulin to a ketone.
Synthetic Pathway
Caption: Synthetic pathway of this compound from betulin.
Experimental Protocols
The following protocols are compiled based on general methods for the acetylation and oxidation of betulin derivatives as described in the scientific literature.
Materials and Instruments
-
Betulin
-
Acetic anhydride
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Step 1: Synthesis of 28-O-Acetylbetulin
-
Dissolution: Dissolve betulin in a minimal amount of dry pyridine in a round-bottom flask.
-
Acetylation: Add acetic anhydride to the solution. The molar ratio of betulin to acetic anhydride should be optimized, but a slight excess of acetic anhydride is typically used.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain pure 28-O-acetylbetulin.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the purified 28-O-acetylbetulin in dry dichloromethane in a round-bottom flask.
-
Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC), to the solution. The reaction should be carried out under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite or silica gel to remove the chromium salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
This compound has been reported to exhibit a range of biological activities, including anticancer, anti-HIV, and anti-leishmanial properties.[6][7][8] The introduction of the 3-oxo group and the 28-acetyl group appears to modulate the biological profile of the parent betulin molecule.
| Cell Line/Target | Activity Type | Measurement | Value | Reference |
| P388 murine lymphocytic leukemia | Cytotoxicity | EC₅₀ | 0.12 µg/mL | [7][8] |
| MCF-7 human breast cancer | Growth Inhibition | GI₅₀ | 8 µg/mL | [7][8] |
| SF-268 human CNS cancer | Growth Inhibition | GI₅₀ | 10.6 µg/mL | [7][8] |
| H460 human lung cancer | Growth Inhibition | GI₅₀ | 5.2 µg/mL | [7][8] |
| KM20L2 human colon cancer | Growth Inhibition | GI₅₀ | 12.7 µg/mL | [7][8] |
| X4 tropic recombinant HIV (NL4.3-Ren) in MT-2 cells | Antiviral | IC₅₀ | 13.4 µM | [7][8] |
| L. donovani amastigotes | Anti-leishmanial | - | Active at 50 µM | [8] |
Table 1: Summary of reported biological activities of this compound.
Experimental Workflow for Triterpenoid Isolation
While this compound is not naturally sourced, the following diagram illustrates a general workflow for the isolation of triterpenoids from plant material, which is the initial step to obtain the precursor, betulin.
References
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic agents. 595. Structural modifications of betulin and the X-ray crystal structure of an unusual betulin amine dimer [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
3-Oxobetulin Acetate: A Technical Guide to Its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobetulin acetate (B1210297), also known as betulonic acid acetate or 28-O-acetyl-3-oxobetulin, is a semi-synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpenoid (B12794562) abundant in the bark of birch trees. As a member of the lupane (B1675458) triterpene family, it has garnered significant interest in pharmaceutical and medicinal chemistry. The acetylation of the C-28 hydroxyl group and the oxidation of the C-3 hydroxyl group to a ketone enhances the compound's solubility and bioavailability compared to its parent compound, betulin. These modifications are crucial for its formulation and development as a potential therapeutic agent. Research has highlighted its promising biological activities, including anti-inflammatory, anticancer, and antiviral properties, making it a valuable candidate for drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Oxobetulin acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential mechanisms of action.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| IUPAC Name | ((1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate | |
| Synonyms | 28-O-Acetyl-3-oxobetulin, Betulonic alcohol acetate, 3-oxo-28-O-Acetylbetulin | [1] |
| CAS Number | 136587-07-0 | [1] |
| Molecular Formula | C₃₂H₅₀O₃ | |
| Molecular Weight | 482.75 g/mol | |
| Appearance | White to off-white powder/crystalline solid | |
| Purity | ≥95% (by HPLC) | |
| Solubility | DMF: 30 mg/mLDMSO: 10 mg/mLEthanol: 25 mg/mL | |
| Storage | Short term (days to weeks): 0 - 4 °CLong term (months to years): -20°C |
Biological Activity
This compound has demonstrated significant cytotoxic and inhibitory activities across various biological assays. The following table summarizes key quantitative data on its bioactivity.
| Activity Type | Cell Line / Organism | Measurement | Value | Reference |
| Anticancer | P388 murine lymphocytic leukemia | EC₅₀ | 0.12 µg/mL | |
| MCF-7 (breast cancer) | GI₅₀ | 8 µg/mL | ||
| SF-268 (CNS cancer) | GI₅₀ | 10.6 µg/mL | ||
| H460 (lung cancer) | GI₅₀ | 5.2 µg/mL | ||
| KM20L2 (colon cancer) | GI₅₀ | 12.7 µg/mL | ||
| Antiviral | HIV-1 (NL4.3-Ren) in MT-2 cells | IC₅₀ | 13.4 µM | |
| Anti-leishmanial | Leishmania donovani amastigotes | Activity Concentration | 50 µM |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound involves the selective oxidation of betulin acetate. A general protocol based on Jones oxidation is provided below.
Materials:
-
Betulin acetate
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve betulin acetate in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture is expected to change from orange to green, indicating the oxidation of the alcohol.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding isopropanol until the orange color disappears completely.
-
Dilute the reaction mixture with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography with a hexane-ethyl acetate gradient to yield the pure compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
System: Reversed-phase HPLC (RP-HPLC)
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic or acetic acid) is commonly used for triterpenoid separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 210 nm (as triterpenoids often lack a strong chromophore)
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent like methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Experiments: ¹H NMR and ¹³C NMR spectra are recorded to confirm the structure. 2D NMR experiments like COSY, HSQC, and HMBC can be used for detailed structural elucidation.
-
Analysis: The disappearance of the C-3 hydroxyl proton signal and the appearance of a ketone carbonyl signal in the ¹³C NMR spectrum (typically around 210-220 ppm) would confirm the oxidation. The presence of the acetyl group signals would also be verified.
Visualizations
The following diagrams illustrate a general workflow for the synthesis and analysis of this compound, and a hypothetical signaling pathway for its anticancer activity based on the known mechanisms of related betulin derivatives.
Caption: General workflow for synthesis and evaluation.
Caption: Hypothetical PI3K/Akt-mediated apoptotic pathway.
Conclusion
This compound is a chemically modified natural product derivative with significant potential in drug discovery. Its well-defined physicochemical properties, coupled with potent biological activities against cancer cells and other pathogens, make it an attractive lead compound for further preclinical and clinical development. The experimental protocols outlined in this guide provide a foundation for its synthesis and characterization, while the proposed signaling pathway offers a starting point for mechanistic investigations into its mode of action. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized formulations for clinical applications.
References
Unraveling the Anti-Cancer Potential of 3-Oxobetulin Acetate: A Technical Guide to its Presumed Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the plausible mechanism of action of 3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924), in cancer cells. In the absence of direct comprehensive studies on 3-Oxobetulin acetate, this document synthesizes findings from closely related acetylated betulin derivatives and betulinic acid to construct a scientifically grounded hypothesis of its anti-cancer activities. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
This compound is a promising anti-cancer agent, demonstrating significant growth inhibitory effects against various cancer cell lines. While specific mechanistic data for this compound is limited, evidence from analogous betulin derivatives strongly suggests a multi-faceted mechanism of action centered on the induction of apoptosis through the mitochondrial pathway and the potential for cell cycle arrest. This guide will detail the cytotoxic profile of related compounds, outline the experimental protocols for assessing its activity, and visualize the proposed signaling cascades.
Cytotoxic Activity of Betulin Derivatives
The anti-proliferative effects of betulin and its derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values serve as key indicators of cytotoxic potency.
| Compound | Cancer Cell Line | IC50 / GI50 (µg/mL) | Reference |
| This compound | P388 (murine lymphocytic leukemia) | 0.12 (EC50) | [1] |
| MCF-7 (breast cancer) | 8.0 (GI50) | [1] | |
| SF-268 (CNS cancer) | 10.6 (GI50) | [1] | |
| H460 (lung cancer) | 5.2 (GI50) | [1] | |
| KM20L2 (colon cancer) | 12.7 (GI50) | [1] | |
| 28-O-propynoylbetulin | CCRF/CEM (leukemia) | 0.02 | |
| 3-O-acetyl-betulinic acid | A549 (lung carcinoma) | <10 | |
| 3-O-glutaryl-betulinic acid | A549 (lung carcinoma) | <10 | |
| 3-O-succinyl-betulinic acid | A549 (lung carcinoma) | <10 | |
| Betulinic acid | U937 (myeloid leukemia) | Not specified, but cytotoxic |
Proposed Mechanism of Action
Based on studies of related betulin derivatives, the primary mechanism of action for this compound is likely the induction of programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. Additionally, effects on the cell cycle may contribute to its anti-cancer properties.
Induction of Apoptosis via the Mitochondrial Pathway
The prevailing evidence for betulin derivatives points towards the initiation of apoptosis through the mitochondria. This process is characterized by a series of molecular events:
-
Mitochondrial Membrane Depolarization: The compound is thought to directly or indirectly target the mitochondria, leading to a loss of the mitochondrial membrane potential (ΔΨm).
-
Release of Pro-Apoptotic Factors: The compromised mitochondrial membrane releases key pro-apoptotic proteins, most notably Cytochrome c, from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.
-
Cellular Dismantling: These executioner caspases orchestrate the systematic breakdown of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.
dot
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Potential for Cell Cycle Arrest
Some betulin derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins. While not definitively shown for this compound, it is a plausible secondary mechanism.
-
Modulation of Cyclins and CDKs: The compound may alter the expression or activity of cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1/Cdc2) that are crucial for the G2/M transition.
-
Upregulation of CDKIs: An increase in cyclin-dependent kinase inhibitors (e.g., p21) could also contribute to cell cycle arrest.
dot
Caption: Plausible mechanism of G2/M cell cycle arrest by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, Cytochrome c) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
dot
Caption: General experimental workflow for investigating this compound's mechanism.
Conclusion and Future Directions
While direct evidence is still emerging, the analysis of related betulin derivatives provides a strong foundation for understanding the anti-cancer mechanism of this compound. The induction of apoptosis through the mitochondrial pathway appears to be a central tenet of its activity. Future research should focus on validating these proposed mechanisms specifically for this compound. This includes identifying its direct molecular targets, further elucidating its impact on cell cycle regulation, and exploring its potential in combination therapies to enhance its anti-neoplastic efficacy. The detailed protocols and hypothesized pathways presented in this guide offer a robust framework for these future investigations.
References
The Structure-Activity Relationship of 3-Oxobetulin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxobetulin acetate (B1210297), a semi-synthetic derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has emerged as a compound of significant interest in pharmaceutical research. Its diverse biological activities, including anticancer, anti-HIV, and antileishmanial properties, have prompted extensive investigation into its structure-activity relationship (SAR). This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 3-Oxobetulin acetate and its analogs. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the betulin scaffold.
Introduction
Pentacyclic triterpenoids, abundant in the plant kingdom, represent a rich source of bioactive molecules with therapeutic potential. Betulin, readily available from the bark of birch trees, is a prominent member of this class. While betulin itself exhibits modest biological activity, chemical modifications have yielded derivatives with significantly enhanced potency and selectivity. This compound, derived from the selective acetylation and oxidation of betulin, has demonstrated promising cytotoxic effects against various cancer cell lines, as well as activity against HIV and Leishmania donovani.[1][2] Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of more effective and safer drug candidates. This guide will delve into the key structural features influencing its therapeutic potential.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from betulin. The first step involves the selective acetylation of the primary hydroxyl group at the C-28 position, followed by the oxidation of the secondary hydroxyl group at the C-3 position.
Experimental Protocol: Synthesis of 28-O-Acetylbetulin
A common method for the selective acetylation of betulin at the C-28 position involves the use of acetic anhydride (B1165640) in the presence of a base catalyst.[3][4]
Materials:
-
Betulin
-
Acetic anhydride
-
Pyridine
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for elution
Procedure:
-
Dissolve betulin in a mixture of dichloromethane and pyridine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 28-O-acetylbetulin.
Experimental Protocol: Jones Oxidation of 28-O-Acetylbetulin
The secondary alcohol at the C-3 position of 28-O-acetylbetulin is oxidized to a ketone using Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).[2][5][6]
Materials:
-
28-O-Acetylbetulin
-
Jones reagent (Chromium trioxide, sulfuric acid, water)
-
Isopropyl alcohol
-
Sodium bicarbonate
-
Ether
-
Saturated sodium chloride solution
Procedure:
-
Dissolve 28-O-acetylbetulin in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 5°C. The solution should turn from orange to green.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the excess oxidant by adding a few drops of isopropyl alcohol until the green color persists.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ether.
-
Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR)
The biological activity of this compound is intrinsically linked to its chemical structure. Modifications at various positions of the pentacyclic triterpene skeleton can significantly impact its potency and selectivity. The following sections summarize the key SAR findings based on available data for this compound and related betulin derivatives.
Modifications at the C-3 Position
The presence of a ketone at the C-3 position is a defining feature of this compound and its analogs. This modification appears to be crucial for its cytotoxic activity.
-
Importance of the Carbonyl Group: The oxidation of the 3β-hydroxyl group to a ketone generally enhances the cytotoxic activity against various cancer cell lines compared to the parent betulin scaffold.[7] This suggests that the planar carbonyl group and its ability to participate in hydrogen bonding or other interactions are important for target binding.
-
Introduction of Heterocyclic Moieties: Further modifications at the C-3 position, such as the introduction of nitrogen-containing heterocycles, have been shown to significantly increase the anticancer activity of betulinic acid derivatives.[7][8] While specific data for this compound is limited, this suggests a promising avenue for future derivatization.
Modifications at the C-28 Position
The C-28 position in this compound is an acetylated hydroxymethyl group. This modification influences the compound's physicochemical properties and biological activity.
-
Role of the Acetyl Group: The acetylation of the C-28 hydroxyl group enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability.[4]
-
Ester and Amide Derivatives: In the broader class of betulinic acid derivatives, modifications at the C-28 carboxylic acid with various amines and alcohols have led to compounds with potent anticancer and anti-HIV activities.[3][8] This highlights the importance of the substituent at this position for modulating biological activity.
Quantitative Data on Anticancer Activity
The following table summarizes the reported in vitro cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | Activity Metric | Value | Reference |
| P388 | Murine Lymphocytic Leukemia | EC₅₀ | 0.12 µg/mL | [1][2] |
| MCF-7 | Breast Cancer | GI₅₀ | 8 µg/mL | [1][2] |
| SF-268 | CNS Cancer | GI₅₀ | 10.6 µg/mL | [1][2] |
| H460 | Lung Cancer | GI₅₀ | 5.2 µg/mL | [1][2] |
| KM20L2 | Colon Cancer | GI₅₀ | 12.7 µg/mL | [1][2] |
Mechanism of Action
The primary mechanism by which this compound and related triterpenoids exert their anticancer effects is through the induction of apoptosis .[3][9] Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.
The Role of Caspases
Apoptosis is executed by a family of cysteine proteases called caspases. This compound is believed to trigger the activation of a cascade of these enzymes, leading to the cleavage of key cellular substrates and ultimately, cell death.[10]
Involvement of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[11] Its aberrant activation is a common feature in many cancers. There is growing evidence that betulinic acid and its derivatives can inhibit this pathway, thereby promoting apoptosis.[12] While direct evidence for this compound is still emerging, it is plausible that its mechanism of action involves the modulation of the PI3K/Akt pathway. Inhibition of this pathway would lead to the de-repression of pro-apoptotic proteins and the suppression of anti-apoptotic signals, tipping the cellular balance towards apoptosis.[13][14]
Other Biological Activities
Beyond its anticancer properties, this compound has demonstrated potential in other therapeutic areas.
Anti-HIV Activity
This compound has been shown to inhibit the replication of the human immunodeficiency virus (HIV). It exhibits an IC₅₀ of 13.4 µM against X4 tropic recombinant HIV in MT-2 lymphoblastoid cells.[1][2]
Anti-leishmanial Activity
The compound is also active against Leishmania donovani amastigotes, the causative agent of visceral leishmaniasis, at a concentration of 50 µM.[1][2]
Conclusion and Future Directions
This compound stands as a promising lead compound for the development of novel therapeutics. Its straightforward synthesis from the abundant natural product betulin, coupled with its significant biological activities, makes it an attractive scaffold for medicinal chemistry efforts. The key structure-activity relationships highlight the importance of the C-3 keto group and modifications at the C-28 position for optimizing potency and pharmacokinetic properties. The induction of apoptosis, potentially through the inhibition of the PI3K/Akt signaling pathway, provides a mechanistic basis for its anticancer effects.
Future research should focus on:
-
Synthesis of Novel Analogs: A systematic exploration of modifications at the C-3 and C-28 positions, as well as other sites on the triterpene skeleton, is warranted to generate a library of derivatives with improved activity and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its mechanism of action and for identifying potential biomarkers for patient stratification.
-
In Vivo Efficacy and Pharmacokinetic Studies: Preclinical evaluation in animal models is necessary to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound and its most promising analogs.
By leveraging the insights gained from SAR studies and a deeper understanding of its molecular mechanisms, the full therapeutic potential of this compound and the broader class of betulin-derived compounds can be realized.
References
- 1. mdpi.com [mdpi.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetate decreases PVR/CD155 expression via PI3K/AKT pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Biological Activity of 3-Oxobetulin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxobetulin acetate (B1210297), a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the known biological activities of 3-Oxobetulin acetate, with a primary focus on its anticancer properties. It details the synthesis of this compound from its parent molecule, betulin, and presents a compilation of its bioactivity data against various cancer cell lines, HIV, and Leishmania donovani. Furthermore, this guide elucidates the putative mechanism of action, particularly its role in inducing apoptosis through the extrinsic pathway. Detailed experimental protocols for the key biological assays are provided to facilitate further research and development.
Introduction
Pentacyclic triterpenoids, abundant in the plant kingdom, have long been recognized for their diverse pharmacological properties. Betulin, extracted from the bark of the birch tree, serves as a versatile scaffold for the synthesis of numerous derivatives with enhanced biological activities. Among these, this compound (28-O-acetyl-3-oxobetulin) has demonstrated potent cytotoxic effects against a range of cancer cell lines, alongside antiviral and antiparasitic activities. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from betulin. The first step involves the selective acetylation of the primary hydroxyl group at the C-28 position, followed by the oxidation of the secondary hydroxyl group at the C-3 position.
Step 1: Selective C-28 Acetylation of Betulin
The selective acetylation of the C-28 primary hydroxyl group of betulin is achieved by reacting betulin with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or imidazole. The greater reactivity of the primary hydroxyl group compared to the secondary hydroxyl group at C-3 allows for this selective modification.
Step 2: Oxidation of C-28-O-acetylbetulin to this compound
The secondary hydroxyl group at the C-3 position of 28-O-acetylbetulin is then oxidized to a ketone to yield this compound. Several oxidation methods can be employed for this transformation, including Jones oxidation and Swern oxidation.[1][2][3][4]
-
Jones Oxidation: This method utilizes chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetone. While effective, it employs a toxic heavy metal.[1][2]
-
Swern Oxidation: A milder and more selective method that uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine (B128534).[3][4]
The workflow for the synthesis is depicted below:
Biological Activity of this compound
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant growth-inhibitory effects against various human cancer cell lines. The quantitative data for its anticancer activity are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µg/mL) | EC50 (µg/mL) |
| P388 | Murine Lymphocytic Leukemia | - | 0.12[5] |
| MCF-7 | Breast Cancer | 8.0[5] | - |
| SF-268 | CNS Cancer | 10.6[5] | - |
| H460 | Lung Cancer | 5.2[5] | - |
| KM20L2 | Colon Cancer | 12.7[5] | - |
| BxPC-3 | Pancreatic Cancer | >10[5] | - |
| DU145 | Prostate Cancer | >10[5] | - |
Table 1: Anticancer Activity of this compound.
Anti-HIV Activity
This compound has been shown to inhibit the replication of the X4 tropic recombinant HIV (NL4.3-Ren) in MT-2 lymphoblastoid cells with an IC50 value of 13.4 µM.[5]
Anti-leishmanial Activity
The compound is also active against Leishmania donovani amastigotes at a concentration of 50 µM.[5]
Potential Anti-inflammatory Activity
While direct studies on the anti-inflammatory activity of this compound are limited, betulin and its derivatives are known to possess anti-inflammatory properties.[1][6][7] These effects are often attributed to the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6).[1][8] It is plausible that this compound shares these anti-inflammatory mechanisms.
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of this compound is believed to be the induction of apoptosis. While the precise signaling pathways activated by this specific compound are yet to be fully elucidated, studies on structurally similar compounds, such as boswellic acid acetate, provide a strong indication of a likely mechanism. This proposed mechanism involves the activation of the extrinsic apoptosis pathway.
The Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. A study on boswellic acid acetate demonstrated that it induces apoptosis in myeloid leukemia cells through the activation of caspase-8, which is a key initiator caspase in the extrinsic pathway. This activation was linked to the induced expression of death receptors 4 and 5 (DR4 and DR5).[9] The activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, or it can cleave Bid to truncated Bid (tBid), which then engages the intrinsic (mitochondrial) apoptosis pathway.
The proposed signaling pathway for this compound-induced apoptosis is illustrated below:
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
5.1.1. Materials and Reagents:
-
Betulin
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
5.1.2. Procedure for C-28 Acetylation:
-
Dissolve betulin in a minimal amount of pyridine.
-
Add acetic anhydride dropwise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 28-O-acetylbetulin.
5.1.3. Procedure for C-3 Oxidation (Swern Oxidation):
-
Dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.
-
Add a solution of DMSO in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes, then add a solution of 28-O-acetylbetulin in anhydrous DCM dropwise.
-
Stir for 1-2 hours at -78 °C.
-
Add triethylamine and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography to yield this compound.
Anticancer Activity Assay (MTT Assay)
5.2.1. Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
5.2.2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50/EC50 values.
Anti-HIV Replication Assay
5.3.1. Materials and Reagents:
-
MT-2 lymphoblastoid cells
-
Recombinant HIV (e.g., NL4.3-Ren)
-
Complete RPMI-1640 medium
-
Reagents for p24 antigen ELISA or luciferase assay
5.3.2. Procedure:
-
Infect MT-2 cells with HIV at a known multiplicity of infection (MOI).
-
Incubate for 2 hours, then wash the cells to remove the virus inoculum.
-
Resuspend the cells in fresh medium containing various concentrations of this compound.
-
Incubate the cells for 3-5 days.
-
Measure viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA kit or by measuring luciferase activity if using a reporter virus.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-leishmanial Activity Assay
5.4.1. Materials and Reagents:
-
Leishmania donovani promastigotes and amastigotes
-
Macrophage cell line (e.g., J774A.1)
-
Complete M199 medium for promastigotes
-
Complete RPMI-1640 medium for macrophages
-
Giemsa stain
5.4.2. Procedure:
-
Infect macrophages with L. donovani promastigotes and incubate for 24 hours to allow for differentiation into amastigotes.
-
Wash the cells to remove extracellular promastigotes.
-
Treat the infected macrophages with various concentrations of this compound for 48-72 hours.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of inhibition of amastigote proliferation.
Apoptosis Assays
5.5.1. Caspase Activity Assay:
-
Treat cancer cells with this compound for various time points.
-
Lyse the cells and measure the activity of caspase-3, -8, and -9 using colorimetric or fluorometric assay kits that utilize specific peptide substrates.
5.5.2. Western Blot Analysis for Apoptosis-Related Proteins:
-
Treat cells with this compound.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies against proteins such as Bcl-2, Bax, cleaved caspase-3, and DR4/DR5.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
The general workflow for a Western Blot analysis is as follows:
Conclusion
This compound is a promising betulin derivative with multifaceted biological activities, most notably its potent anticancer effects. Its ability to induce apoptosis, potentially through the extrinsic pathway involving death receptors and caspase activation, makes it an attractive candidate for further investigation in cancer therapy. The provided data and experimental protocols serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound. Future studies should focus on definitively elucidating its molecular targets and signaling pathways, as well as evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Swern Oxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00949C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel betulin derivatives inhibit IFN-γ and modulates COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Cytotoxicity of 3-Oxobetulin Acetate on Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), with a specific focus on its activity against leukemia cell lines. This document synthesizes available data on its efficacy, outlines relevant experimental protocols, and illustrates the underlying molecular pathways.
Introduction
Pentacyclic triterpenoids, such as betulin and its derivatives, are a class of natural products extensively studied for their broad spectrum of biological activities, including potent anti-cancer properties.[1] 3-Oxobetulin acetate (28-O-acetyl-3-Oxobetulin) is a semi-synthetic derivative of betulin designed to enhance bioavailability and cytotoxic efficacy.[1] Emerging research highlights its potential as a therapeutic agent against hematological malignancies. This guide focuses on its demonstrated in vitro activity against leukemia cells, providing quantitative data and methodological insights to support further research and development.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The primary metric for cytotoxicity is the half-maximal effective concentration (EC₅₀) or half-maximal growth inhibitory concentration (GI₅₀), which represents the concentration of the compound required to inhibit 50% of cell growth or viability.
Data compiled from available studies indicates that this compound exhibits potent activity against murine lymphocytic leukemia cells.[2][3]
Table 1: In Vitro Efficacy of this compound Against Leukemia and Other Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µg/mL) |
| P388 | Murine Lymphocytic Leukemia | EC₅₀ | 0.12[2][3] |
| H460 | Human Lung Cancer | GI₅₀ | 5.2[2][3] |
| MCF-7 | Human Breast Cancer | GI₅₀ | 8.0[2][3] |
| SF-268 | Human CNS Cancer | GI₅₀ | 10.6[2][3] |
| KM20L2 | Human Colon Cancer | GI₅₀ | 12.7[2][3] |
EC₅₀: Half-maximal effective concentration. GI₅₀: Half-maximal growth inhibitory concentration.
Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating the cytotoxic effects of investigational compounds. The following sections detail generalized protocols for key in vitro assays based on standard practices in the field.
Standard leukemia cell lines (e.g., Jurkat, HL-60, K562, MOLT-4) are foundational for in vitro anti-leukemic studies.[4]
-
Cell Lines: Procure leukemia cell lines such as P388 (murine lymphocytic leukemia), HL-60 (human promyelocytic leukemia), or Jurkat (human T-cell leukemia) from a certified cell bank (e.g., ATCC).
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Passage suspension cells every 2-3 days to maintain logarithmic growth phase, ensuring cell density does not exceed recommended limits.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed leukemia cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of cell seeding (to allow for cell adherence and recovery), add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO-treated cells) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀/IC₅₀ value using non-linear regression analysis.
References
3-Oxobetulin Acetate: A Comprehensive Technical Guide on its Potential as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide array of pathologies, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a paramount objective in drug discovery. Triterpenoids, a class of naturally occurring compounds, have garnered significant attention for their diverse pharmacological activities. Among these, betulin (B1666924) and its derivatives have emerged as promising candidates for therapeutic development. This technical guide focuses on 3-Oxobetulin acetate (B1210297), a semi-synthetic derivative of betulin, and explores its potential as a potent anti-inflammatory agent. This document provides an in-depth overview of the available scientific data, experimental protocols for its evaluation, and the underlying molecular mechanisms of action, with a focus on key inflammatory signaling pathways. While direct quantitative data for 3-Oxobetulin acetate is emerging, this guide consolidates relevant information from studies on closely related betulin derivatives to provide a comprehensive resource for the research and drug development community.
Anti-Inflammatory Activity: Quantitative Data
The anti-inflammatory potential of betulin derivatives has been evaluated through various in vitro and in vivo assays. While specific data for this compound is part of ongoing research, the following tables summarize representative quantitative data for closely related and structurally similar betulin derivatives, providing a strong indication of the potential efficacy of this class of compounds.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Betulinic Acid | 16.4 - 16.6 | [1] |
| Pyrazole-fused Betulin Derivative (Compound 9) | Not explicitly stated, but showed significant inhibition | [2] |
| Other Semi-synthetic Betulin Derivatives | Varied, with some showing potent inhibition | [2] |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Cytokine Inhibited | Inhibition (%) | Concentration | Reference |
| Pyrazole-fused Betulin Derivative (Compound 9) | IL-6 | Significant suppression | Not specified | [2] |
| Pyrazole-fused Betulin Derivative (Compound 9) | MCP-1 | Significant suppression | Not specified | [2] |
| Betulinic Acid | IL-1α, IL-1β, IL-5, IL-6, GM-CSF, KC, MCP-1 | Significant reduction in serum levels | Not specified | [3] |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Mice
| Compound | Dose | Inhibition of Edema (%) | Time Point | Reference |
| Pyrazole-fused Betulin Derivative (Compound 9) | Not specified | Significant suppression | Not specified | [2] |
| Betulinic Acid | Not specified | Significant reduction | 4 hours | [3] |
Core Signaling Pathways in Inflammation
The anti-inflammatory effects of betulin derivatives are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Studies on betulin and its derivatives suggest that they can inhibit NF-κB activation, thereby downregulating the expression of inflammatory mediators.[4]
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, JNK, and ERK1/2, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors and enzymes, ultimately promoting the expression of pro-inflammatory genes. Betulinic acid has been shown to reduce the phosphorylation of JNK, p38, and ERK1/2, suggesting that the anti-inflammatory effects of betulin derivatives are also mediated through the modulation of the MAPK pathway.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of compounds like this compound.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay in Mice
Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.
Methodology:
-
Animals: Male ICR mice (6-8 weeks old) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: The mice are randomly divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of this compound. The test compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: Paw edema is induced by subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each mouse.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and/or LPS as described in the NO production assay.
-
Protein Extraction: After treatment, the cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK1/2, ERK1/2).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
The available evidence from studies on betulin and its derivatives strongly suggests that this compound holds significant promise as a novel anti-inflammatory agent. Its potential to modulate key inflammatory pathways, namely the NF-κB and MAPK pathways, provides a solid mechanistic basis for its therapeutic potential. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of the anti-inflammatory properties of this compound. Future research should focus on obtaining specific quantitative data for this compound in a range of in vitro and in vivo models to fully elucidate its efficacy and mechanism of action, paving the way for its potential development as a therapeutic for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Therapeutic Potential of 3-Oxobetulin Acetate: A Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has emerged as a compound of interest in pharmaceutical research due to its diverse biological activities.[1][2] Betulin itself is a known inhibitor of cholesterol biosynthesis.[3] The acetylation and oxidation at specific positions of the betulin backbone to form 3-Oxobetulin acetate appear to enhance its therapeutic potential, particularly in the realms of oncology, virology, and parasitology. This technical guide provides a comprehensive review of the existing data on this compound, focusing on its therapeutic applications, underlying mechanisms of action, and the experimental methodologies used in its evaluation.
Data Presentation: Quantitative Analysis of In Vitro Efficacy
The therapeutic potential of this compound has been quantified in several in vitro studies. The following tables summarize the key findings, providing a clear comparison of its activity across different cell lines and pathogens.
Table 1: Anti-cancer Activity of this compound [3][4]
| Cell Line | Cancer Type | Metric | Value |
| P388 | Murine Lymphocytic Leukemia | EC50 | 0.12 µg/ml |
| MCF-7 | Human Breast Cancer | GI50 | 8 µg/ml |
| SF-268 | Human CNS Cancer | GI50 | 10.6 µg/ml |
| H460 | Human Lung Cancer | GI50 | 5.2 µg/ml |
| KM20L2 | Human Colon Cancer | GI50 | 12.7 µg/ml |
| BxPC-3 | Human Pancreatic Cancer | GI50 | >10 µg/ml |
| DU145 | Human Prostate Cancer | GI50 | >10 µg/ml |
Table 2: Anti-HIV and Anti-leishmanial Activity of this compound [3][4]
| Target | Cell Line/Stage | Metric | Value |
| HIV (X4 tropic, NL4.3-Ren) | MT-2 lymphoblastoid cells | IC50 | 13.4 µM |
| Leishmania donovani | Amastigotes | Effective Concentration | Active at 50 µM |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are crucial for the reproducibility and advancement of research. The following sections outline the general methodologies employed in the cited studies.
Cytotoxicity Assays (MTT and SRB)
The in vitro anti-cancer activity of this compound is typically determined using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays.
1. Cell Culture:
-
The respective cancer cell lines (e.g., P388, MCF-7, etc.) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in the culture medium and added to the wells.
-
The plates are incubated for a specific period (e.g., 48 or 72 hours).
3. Measurement of Cell Viability:
-
MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid (TCA) and stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 515 nm).
4. Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to untreated control cells.
-
The EC50 (half-maximal effective concentration) or GI50 (concentration for 50% growth inhibition) values are determined by plotting the percentage of inhibition against the log of the compound concentration.
Anti-HIV Replication Assay
The inhibitory effect of this compound on HIV replication is assessed using a cell-based assay.
1. Cell Line and Virus:
-
MT-2 human T-cell lymphoblastoid cells, which are susceptible to HIV infection, are used.
-
A recombinant HIV strain, such as NL4.3-Ren which expresses a reporter gene (e.g., Renilla luciferase), is used to facilitate the quantification of viral replication.
2. Infection and Treatment:
-
MT-2 cells are infected with the HIV-1 strain.
-
Immediately after infection, the cells are treated with various concentrations of this compound.
3. Quantification of Viral Replication:
-
After a defined incubation period (e.g., 3-5 days), the level of viral replication is quantified.
-
If a reporter virus is used, cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Alternatively, the amount of viral p24 antigen in the culture supernatant can be quantified using an ELISA-based method.[5]
4. Data Analysis:
-
The percentage of inhibition of viral replication is calculated compared to untreated infected cells.
-
The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.
Anti-leishmanial Activity Assay
The activity of this compound against Leishmania donovani is evaluated using an in vitro amastigote-macrophage model.
1. Parasite and Host Cell Culture:
-
Leishmania donovani promastigotes are cultured in a suitable medium (e.g., M199).
-
A macrophage cell line (e.g., THP-1) is used as the host for the intracellular amastigote stage.
2. Macrophage Infection:
-
Macrophages are seeded in multi-well plates and infected with stationary-phase L. donovani promastigotes.
-
The infected cells are incubated to allow for the differentiation of promastigotes into amastigotes within the macrophages.
3. Drug Treatment:
-
The infected macrophages are treated with different concentrations of this compound.
4. Assessment of Anti-leishmanial Activity:
-
After the treatment period, the cells are fixed and stained (e.g., with Giemsa stain).
-
The number of amastigotes per macrophage is determined by microscopic examination.
5. Data Analysis:
-
The percentage of inhibition of amastigote proliferation is calculated relative to untreated infected macrophages.
-
The effective concentration is reported.
Mandatory Visualization
Signaling Pathways
While the precise molecular mechanisms of this compound are not fully elucidated, based on the known activities of related betulin derivatives, it is hypothesized to induce apoptosis and modulate inflammatory pathways. The following diagrams illustrate these potential signaling cascades.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for the initial screening and evaluation of the therapeutic potential of this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential in vitro against a range of cancer cell lines, HIV, and Leishmania donovani. Its activity profile suggests it may act through the induction of apoptosis and the modulation of key inflammatory signaling pathways. However, the current body of literature has several gaps. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly affected by this compound is crucial for its development as a therapeutic agent.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives could lead to the identification of compounds with improved potency and selectivity.
References
- 1. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 2. hanc.info [hanc.info]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-kappaB signalling pathway: a therapeutic target in lymphoid malignancies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Oxobetulin Acetate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924). 3-Oxobetulin acetate serves as a valuable intermediate in the synthesis of various biologically active compounds and is itself investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This protocol outlines a two-step synthetic route starting from betulin, involving the protection of hydroxyl groups by acetylation followed by selective oxidation.
Introduction
Betulin, a pentacyclic triterpenoid, is abundantly available from the bark of birch trees. Its chemical structure features two hydroxyl groups at positions C-3 and C-28, which offer sites for chemical modification to generate derivatives with enhanced biological activities. The synthesis of this compound from betulin is a key transformation that allows for further derivatization. The protocol described herein involves an initial diacetylation of betulin to protect both hydroxyl groups, followed by a selective oxidation of the C-3 acetylated hydroxyl group to a ketone. This method ensures the preservation of the C-28 acetate group for subsequent chemical modifications if desired.
Data Summary
The following table summarizes the quantitative data associated with the synthesis of this compound from betulin, based on typical laboratory-scale preparations.
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1. Acetylation | Betulin | Betulin diacetate | Acetic anhydride (B1165640), Pyridine (B92270) | Dichloromethane (B109758) | ~95 | >98 |
| 2. Selective Oxidation | Betulin diacetate | This compound | Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane | ~85-90 | >97 |
Experimental Protocols
Part 1: Synthesis of Betulin Diacetate from Betulin
This procedure details the protection of the C-3 and C-28 hydroxyl groups of betulin through acetylation.
Materials:
-
Betulin
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve betulin (1 equivalent) in anhydrous dichloromethane.
-
To the solution, add pyridine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude betulin diacetate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure betulin diacetate as a white solid.
Part 2: Synthesis of this compound from Betulin Diacetate
This procedure describes the selective oxidation of the C-3 position of betulin diacetate.
Materials:
-
Betulin diacetate
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite®
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in anhydrous dichloromethane, add a solution of betulin diacetate (1 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite®.
-
Wash the filter cake with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white crystalline solid.
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of this compound.
Application Note: HPLC Analysis for Purity Determination of 3-Oxobetulin Acetate
Introduction
3-Oxobetulin acetate (B1210297) is a derivative of betulin, a naturally occurring pentacyclic triterpenoid.[1][2][3] It is of significant interest in pharmaceutical research due to its potential biological activities, including anti-inflammatory and anticancer properties.[3][4] Ensuring the purity of 3-Oxobetulin acetate is critical for its use in research and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound. The method is designed to be simple, accurate, and reproducible for routine analysis in a laboratory setting.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. The non-polar nature of this compound allows it to be retained on the non-polar stationary phase, while the polar mobile phase elutes the compound. The concentration of the analyte is determined by comparing its peak area to that of a reference standard. The absence of significant chromophore groups in the molecule necessitates detection at a low UV wavelength, typically around 210 nm.[5]
Apparatus and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound of known purity.
Experimental Protocols
1. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and water in a ratio of 85:15 (v/v).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.
2. Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark with the same solvent to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a working standard solution with a concentration of 100 µg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
3. Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile and make up to the mark with the same solvent.
-
Dilute this solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard solution) |
Data Presentation
The purity of the this compound sample is calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
The results of the analysis should be summarized in a table as follows:
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Standard | |||
| Sample 1 | |||
| Sample 2 |
Workflow Diagram
Caption: Experimental workflow for the HPLC purity analysis of this compound.
References
Application Notes and Protocols for Treating MCF-7 Cells with 3-Oxobetulin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobetulin acetate (B1210297) is a derivative of betulin (B1666924), a naturally occurring pentacyclic triterpene with demonstrated anticancer properties.[1][2] Betulin and its derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line.[1][3][4] MCF-7 cells are a widely used in vitro model for breast cancer research as they are positive for estrogen and progesterone (B1679170) receptors. This document provides a comprehensive set of protocols for treating MCF-7 cells with 3-Oxobetulin acetate and evaluating its effects on cell viability, apoptosis, and cell cycle progression. The methodologies are based on established techniques for studying anticancer compounds in this cell line.
Mechanism of Action (Hypothesized)
While the specific mechanism of this compound in MCF-7 cells is not extensively documented, based on studies of similar betulin derivatives, it is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This may involve the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades. Furthermore, betulin derivatives have been observed to cause cell cycle arrest, potentially at the G1 phase, preventing entry into the S phase.
Quantitative Data Summary
The following tables present hypothetical data based on typical results observed with betulin derivatives in MCF-7 cells to serve as an example for data presentation.
Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (48h) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 75 ± 3.8 |
| 10 | 55 ± 4.2 |
| 25 | 30 ± 3.1 |
| 50 | 15 ± 2.5 |
| IC50 (µM) | ~12 |
Table 2: Apoptosis Analysis in MCF-7 Cells Treated with this compound (Annexin V-FITC/PI Staining)
| Treatment (48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 12 µM this compound | 60.1 ± 3.5 | 25.4 ± 2.9 | 14.5 ± 1.8 |
| 25 µM this compound | 35.7 ± 4.2 | 40.2 ± 3.7 | 24.1 ± 2.4 |
Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with this compound
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 65.3 ± 3.3 | 25.1 ± 2.1 | 9.6 ± 1.5 |
| 12 µM this compound | 78.9 ± 4.1 | 12.5 ± 1.9 | 8.6 ± 1.2 |
| 25 µM this compound | 85.2 ± 3.8 | 8.3 ± 1.4 | 6.5 ± 1.1 |
Experimental Protocols
MCF-7 Cell Culture and Maintenance
This protocol describes the general culture and passaging of MCF-7 cells.
-
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
CO2 incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain MCF-7 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, when cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate for 5-15 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new flasks at a subculture ratio of 1:3 or 1:4.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium with 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
After overnight attachment, treat the cells with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells immediately using a flow cytometer.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat MCF-7 cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Visualizations
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: Hypothesized apoptosis induction pathway of this compound.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 2. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Cytotoxicity of 3-Oxobetulin Acetate using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxobetulin acetate (B1210297) is a derivative of betulin, a naturally occurring triterpenoid.[1][2] Triterpenoids have garnered significant interest in oncology research due to their potential cytotoxic effects against various cancer cell lines.[3][4] 3-Oxobetulin acetate, in particular, has been shown to inhibit the growth of several human cancer cell lines, including breast (MCF-7), central nervous system (SF-268), lung (H460), and colon (KM20L2) cancer cells.[1][2] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[5][6] The principle of this assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[7] These formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution's absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.[7][8]
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound using the MTT assay is depicted below. It involves cell seeding, treatment with the compound, incubation, addition of MTT and a solubilization solution, and finally, absorbance measurement for data analysis.
Caption: Workflow for this compound Cytotoxicity Assessment.
Detailed Experimental Protocol
Materials and Reagents
-
Cancer cell line (e.g., MCF-7, H460)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
This compound (MedKoo Cat#: 464061 or similar)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder or solution (e.g., 5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[7]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Multichannel pipette
Protocol Steps
1. Cell Seeding
-
Culture the selected cancer cell line until it reaches approximately 80-90% confluency.
-
Harvest the cells using trypsinization (for adherent cells) or centrifugation (for suspension cells).[9]
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cells in a complete culture medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well. A density that results in an absorbance of 0.75-1.25 for untreated cells at the end of the assay is ideal.[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control for background absorbance.
-
Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and recover.[10]
2. Compound Preparation and Cell Treatment
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in sterile DMSO.[2] Store at -20°C for long-term use.[1]
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a "vehicle control" group treated with the medium containing the same percentage of DMSO used in the highest compound concentration.
-
Include an "untreated control" group containing only a complete culture medium.
-
Return the plate to the incubator for 48 to 72 hours.[10]
3. MTT Assay Procedure
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL stock) to each well, including controls.[6] This results in a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.[6]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to aid in dissolving the formazan crystals.[8] For complete solubilization, the plate can be left at room temperature in the dark for 2-4 hours or overnight in the incubator.[6]
4. Data Collection and Analysis
-
Ensure all formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[8][11]
-
Data Calculation:
-
IC50 Determination:
-
Plot the % Cell Viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).[12]
-
Data Presentation
The quantitative results from the MTT assay should be summarized in a table for clear comparison of the cytotoxic effects of this compound at different concentrations.
| This compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.152 | 0.085 | 100% |
| 1.0 | 1.098 | 0.072 | 95.3% |
| 5.0 | 0.851 | 0.061 | 73.9% |
| 10.0 | 0.589 | 0.049 | 51.1% |
| 25.0 | 0.311 | 0.033 | 27.0% |
| 50.0 | 0.142 | 0.021 | 12.3% |
Note: The data presented is hypothetical and for illustrative purposes only.
Potential Signaling Pathway
While the precise cytotoxic mechanism of this compound is a subject for further investigation, many triterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death).[4] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism. A simplified diagram of this pathway is shown below. Treatment with a cytotoxic compound can lead to mitochondrial stress, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Experimental Design Using 3-Oxobetulin Acetate in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Oxobetulin acetate (B1210297) is a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin.[1][2][3] Betulin and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[4][5][6][7][8] 3-Oxobetulin acetate, specifically, has demonstrated inhibitory effects on murine lymphocytic leukemia cells and various human cancer cell lines in vitro, suggesting its potential as a therapeutic agent.[2][3] These application notes provide a detailed framework for the in vivo experimental design and protocols for evaluating the anti-inflammatory and anti-cancer efficacy of this compound in mouse models.
Section 1: Anti-Inflammatory Activity Evaluation
Application Note: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model to assess the efficacy of potential anti-inflammatory agents.[9][10] Intradermal injection of carrageenan induces a localized inflammatory response characterized by edema, which can be quantified to determine the inhibitory effect of the test compound.
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control: Indomethacin (B1671933) (10 mg/kg)
-
Male Swiss albino mice (20-25 g)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (Dose 1, e.g., 25 mg/kg)
-
Group III: this compound (Dose 2, e.g., 50 mg/kg)
-
Group IV: this compound (Dose 3, e.g., 100 mg/kg)
-
Group V: Positive control (Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, this compound, or indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Data Presentation: Anti-Inflammatory Effects
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours) | Percentage Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.62 ± 0.04 | 27.0 |
| This compound | 50 | 0.45 ± 0.03 | 47.1 |
| This compound | 100 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
Caption: Putative anti-inflammatory mechanism of this compound.
Section 2: Anti-Cancer Activity Evaluation
Application Note: Xenograft Mouse Model
The xenograft mouse model is a fundamental tool in pre-clinical cancer research to evaluate the anti-tumor efficacy of novel therapeutic agents.[11][12] This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
Experimental Protocol: Xenograft Tumor Model
Objective: To assess the anti-tumor activity of this compound in a human tumor xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound
-
Vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)
-
Positive control: Doxorubicin (5 mg/kg)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Matrigel
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group I: Vehicle control
-
Group II: this compound (Dose 1, e.g., 50 mg/kg)
-
Group III: this compound (Dose 2, e.g., 100 mg/kg)
-
Group IV: Positive control (Doxorubicin, 5 mg/kg, administered as per standard protocol, e.g., once a week)
-
-
Drug Administration: Administer this compound and the vehicle daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Anti-Cancer Effects
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | 1500 ± 120 | - | 1.5 ± 0.15 |
| This compound | 50 | 950 ± 98 | 36.7 | 0.98 ± 0.11 |
| This compound | 100 | 620 ± 75 | 58.7 | 0.65 ± 0.09 |
| Doxorubicin | 5 | 450 ± 60 | 70.0 | 0.47 ± 0.07 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway and Workflow Visualization
Caption: Potential anti-cancer signaling pathway modulated by this compound.
Caption: Experimental workflow for the xenograft mouse model.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Formulation of 3-Oxobetulin Acetate for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobetulin acetate (B1210297), a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has garnered significant interest in pharmaceutical research due to its potential anti-inflammatory and anticancer properties.[1] Its acetylated form is suggested to enhance solubility and bioavailability, crucial aspects for in vivo applications.[2] This document provides detailed application notes and protocols for the formulation and in vivo administration of 3-Oxobetulin acetate to support preclinical research and drug development endeavors.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a stable and effective in vivo formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₀O₃ | [2] |
| Molecular Weight | 482.75 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥95% | |
| Storage Conditions | 2-8°C |
The solubility of this compound in common laboratory solvents is a critical parameter for preparing stock solutions and final formulations.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | |
| DMSO | 10 mg/mL | |
| Ethanol (B145695) | 25 mg/mL |
In Vivo Formulation Protocols
The poor aqueous solubility of many triterpenoids, including betulin derivatives, necessitates the use of specific vehicle formulations for in vivo administration. Below are recommended protocols for preparing this compound for intraperitoneal (i.p.) injection and oral gavage in murine models.
Protocol 1: Intraperitoneal (i.p.) Injection Formulation
This protocol is adapted from formulations used for other poorly soluble betulin derivatives and is suitable for systemic administration.
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Tween 80
-
Normal saline (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in 100% ethanol to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of ethanol.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing ethanol and Tween 80 in a 1:1 ratio (v/v).
-
Final Formulation:
-
For a final formulation with the vehicle composition of ethanol/Tween 80/normal saline at a 1:1:18 ratio (v/v/v), first mix one part of the this compound stock solution (in ethanol) with one part of Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Slowly add 18 parts of sterile normal saline to the mixture while continuously vortexing to prevent precipitation.
-
If any precipitation occurs, brief sonication in a water bath sonicator may aid in dissolution.
-
-
Administration: Administer the final formulation to the animals immediately after preparation. The typical injection volume for mice is 5-10 mL/kg of body weight.
Dosage Considerations: While specific dosages for this compound are not yet established, studies on the parent compound, betulin, have used intraperitoneal doses of 4 and 8 mg/kg in rats. A dose-ranging study is recommended to determine the optimal and non-toxic dose for your specific animal model and experimental endpoint.
Protocol 2: Oral Gavage Formulation
Oral administration is often preferred for its convenience and clinical relevance. This protocol provides two vehicle options for oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Methyl cellulose (B213188) (0.5%)
-
Sterile water for injection
-
Sterile tubes
-
Vortex mixer
-
Gavage needles
Procedure (Option A: DMSO/Corn Oil):
-
Solubilization: Dissolve the required amount of this compound in a minimal amount of DMSO. A common starting point is to use a final concentration of 10% DMSO in the formulation.
-
Vehicle Addition: Add the DMSO-dissolved compound to corn oil to achieve the final desired concentration. For a 10% DMSO formulation, add 1 part of the DMSO solution to 9 parts of corn oil.
-
Homogenization: Vortex the mixture thoroughly to create a uniform suspension or solution.
-
Administration: Administer the formulation via oral gavage using an appropriate gauge gavage needle. The typical gavage volume for mice is 5-10 mL/kg of body weight.
Procedure (Option B: Methyl Cellulose Suspension):
-
Wetting the Compound: Weigh the required amount of this compound and place it in a sterile tube. Add a very small amount of ethanol or DMSO to wet the powder, creating a paste.
-
Suspension: Gradually add the 0.5% methyl cellulose solution to the paste while continuously vortexing to form a fine, homogenous suspension.
-
Administration: Administer the suspension immediately after preparation via oral gavage. Ensure the suspension is well-mixed before drawing it into the syringe for each animal.
Dosage Considerations: For betulinic acid, oral doses in the range of 10-100 mg/kg have been used in mice for anti-inflammatory studies. A similar range can be considered for initial dose-finding experiments with this compound.
Experimental Workflow for In Vivo Formulation and Study
The following diagram illustrates a typical workflow for the formulation and in vivo testing of this compound.
Caption: Experimental workflow for this compound in vivo studies.
Proposed Signaling Pathway of Action
Based on studies of related betulin derivatives, this compound is hypothesized to exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB and STAT3. These pathways are critical regulators of inflammation, cell proliferation, and survival.
Caption: Proposed inhibition of NF-κB and STAT3 pathways by this compound.
Conclusion
The successful in vivo evaluation of this compound relies on the development of appropriate and stable formulations. The protocols and information provided herein offer a comprehensive guide for researchers to prepare this promising compound for preclinical studies. It is imperative to conduct preliminary dose-ranging and toxicity studies to establish the optimal therapeutic window for this compound in the selected animal models. Further investigation into its precise mechanism of action will be crucial for its clinical translation.
References
Characterization of 3-Oxobetulin Acetate: A Comprehensive Guide to Analytical Techniques
Application of 3-Oxobetulin Acetate in Anti-HIV Research: Application Notes and Protocols
Introduction
While direct studies on the anti-HIV activity of 3-Oxobetulin acetate (B1210297) are not extensively available in published literature, a significant body of research exists for structurally related compounds, specifically derivatives of betulinic acid. Betulinic acid, a pentacyclic triterpene, has been a focal point in the development of novel anti-HIV agents.[1][2] Chemical modifications of the betulinic acid scaffold, particularly at the C-3 and C-28 positions, have yielded potent inhibitors of HIV-1 replication through distinct mechanisms of action, including entry inhibition and maturation inhibition.[3][4] These findings provide a strong rationale for investigating the potential anti-HIV activity of 3-Oxobetulin acetate and offer a clear roadmap for its evaluation.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the anti-HIV potential of this compound, based on established methodologies for analogous betulinic acid derivatives.
Data Presentation: Anti-HIV Activity of Betulinic Acid Derivatives
The following table summarizes the anti-HIV-1 activity of key betulinic acid derivatives, highlighting the impact of structural modifications on their potency and mechanism of action. This data serves as a benchmark for evaluating the potential efficacy of this compound.
| Compound Name/Code | Modification Position(s) | Mechanism of Action | EC50 (µM) | Cell Line | Notes |
| Bevirimat (BVM) | C-3 | Maturation Inhibitor | Varies by HIV-1 isolate | Various | Inhibits the cleavage of capsid precursor protein (CA-SP1).[5] |
| A43D | C-28 | Entry Inhibitor | Potent (nanomolar range) | CEM-4, MT-4 | Targets HIV-1 gp120, inhibiting viral entry. |
| Bi-functional Derivative | C-3 and C-28 | Dual (Entry & Maturation Inhibitor) | 0.0026 | Various | Over 20 times more potent than individual inhibitors. |
| Moronic Acid Derivative (20) | N/A (Related Triterpene) | Not fully elucidated | 0.0085 (NL4-3), 0.021 (PI-R), 0.13 (FHR-2) | H9, MT-4 | Shows activity against drug-resistant strains. |
| 3-Oxindole Derivative (6f) | N/A (Different Scaffold) | Tat-mediated Transcription Inhibitor | 0.4578 | TZM-bl | Demonstrates a different mechanism of action. |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-HIV activity of this compound are provided below. These protocols are based on standard assays used in the field for similar compounds.
Anti-HIV-1 Activity Assay in TZM-bl Cells
This assay is a primary screening method to determine the inhibitory effect of a compound on HIV-1 infection using a genetically engineered cell line (TZM-bl) that expresses HIV-1 receptors and contains a Tat-responsive luciferase reporter gene.
Materials:
-
TZM-bl cells
-
HIV-1 strain (e.g., NL4-3)
-
This compound (dissolved in DMSO)
-
Control compounds (e.g., AZT, Bevirimat)
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with no compound as a virus control and uninfected cells as a background control.
-
Add 100 µL of HIV-1 virus stock (at a predetermined optimal concentration) to each well, except for the uninfected cell control wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed anti-HIV activity is not due to cell death.
Materials:
-
TZM-bl cells (or other relevant cell lines like MT-4 or PBMCs)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the cells and incubate for the same duration as the anti-HIV assay (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration. The selectivity index (SI) can then be calculated as CC50/IC50.
Mechanism of Action Assays
Based on the structural similarity to betulinic acid derivatives, this compound could potentially act as an HIV entry or maturation inhibitor.
This assay determines if the compound inhibits the entry of the virus into the host cell.
Protocol: A "time-of-addition" experiment is a common method.
-
Synchronize HIV-1 infection of TZM-bl cells.
-
Add a high concentration of this compound at different time points pre- and post-infection (e.g., -2, 0, 2, 4, 6 hours post-infection).
-
Known entry inhibitors (e.g., Enfuvirtide) and reverse transcriptase inhibitors (e.g., AZT) should be used as controls.
-
Measure viral replication (e.g., via luciferase activity) after 48 hours.
-
If the compound is an entry inhibitor, its inhibitory effect will be most potent when added at the early time points (0-2 hours post-infection) and will diminish significantly when added at later time points.
This assay assesses the compound's ability to interfere with the processing of the HIV-1 Gag polyprotein, a hallmark of maturation inhibitors.
Protocol:
-
Transfect HEK293T cells with an HIV-1 proviral DNA plasmid (e.g., pNL4-3).
-
Treat the transfected cells with varying concentrations of this compound. A known maturation inhibitor like Bevirimat should be used as a positive control.
-
After 48 hours, pellet the virus particles from the cell culture supernatant by ultracentrifugation.
-
Lyse the pelleted virions and separate the viral proteins by SDS-PAGE.
-
Perform a Western blot using an anti-p24 antibody.
-
A maturation inhibitor will cause an accumulation of the uncleaved p25 (CA-SP1) precursor protein and a corresponding decrease in the mature p24 capsid protein.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the anti-HIV evaluation of this compound.
Caption: HIV-1 lifecycle and targets of different classes of antiretroviral drugs.
Caption: Workflow for evaluating the anti-HIV activity of this compound.
Caption: Mechanism of action of HIV-1 maturation inhibitors.
References
- 1. Betulinic acid derivatives as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Anti-HIV Activity of Betulinic Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-HIV activity of bi-functional betulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bevirimat - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Investigating the Anti-leishmanial Activity of 3-Oxobetulin Acetate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-leishmanial activity of 3-Oxobetulin acetate (B1210297). This document includes a summary of its activity, detailed experimental protocols, and visualizations of the workflow and potential mechanisms of action.
Data Presentation
The anti-leishmanial activity of 3-Oxobetulin acetate has been evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis. The following tables summarize the available and representative quantitative data for its in vitro efficacy and cytotoxicity.
Table 1: In Vitro Anti-leishmanial Activity of this compound
| Leishmania Species | Parasite Stage | Activity Metric | Value (µM) | Reference |
| L. donovani | Amastigote | Concentration for activity | 50 | [1] |
| L. donovani | Amastigote | IC50 | Data not available | |
| L. donovani | Promastigote | IC50 | Data not available |
Table 2: Cytotoxicity of this compound against Mammalian Cells
| Cell Line | Assay Type | Cytotoxicity Metric | Value (µM) |
| Mammalian Macrophages (e.g., THP-1, J774) | MTT Assay | CC50 | Data not available |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-leishmanial activity of this compound are provided below.
Protocol 1: In Vitro Anti-promastigote Susceptibility Assay
This protocol determines the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase
-
Complete M199 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reference drug (e.g., Amphotericin B)
-
96-well flat-bottom microtiter plates
-
Hemocytometer or automated cell counter
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete M199 medium to achieve the desired final concentrations.
-
Harvest promastigotes in the logarithmic growth phase and adjust the concentration to 1 x 106 cells/mL in fresh complete M199 medium.
-
Add 100 µL of the promastigote suspension to each well of a 96-well plate.
-
Add 100 µL of the various dilutions of this compound to the wells. Include wells with a reference drug and untreated control wells (medium with DMSO).
-
Incubate the plates at 26°C for 72 hours.
-
After incubation, determine the parasite viability. This can be done by:
-
Microscopic counting: Using a hemocytometer.
-
Resazurin-based assay: Add resazurin (B115843) solution and incubate for 4-6 hours, then measure fluorescence.
-
MTT assay: Add MTT solution, incubate, and then add a solubilizing agent before reading the absorbance.
-
-
Calculate the percentage of inhibition for each concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Intracellular Anti-amastigote Assay
This protocol evaluates the efficacy of this compound against the intracellular amastigote stage of Leishmania within a host macrophage cell line.
Materials:
-
Macrophage cell line (e.g., THP-1 or J774)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Stationary phase Leishmania promastigotes
-
This compound
-
Reference drug (e.g., Amphotericin B)
-
96-well flat-bottom microtiter plates
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight. For THP-1 cells, add PMA (50 ng/mL) and incubate for 48-72 hours to induce differentiation into macrophages.
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound. Include a reference drug and untreated controls.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.
-
After incubation, fix the cells with methanol (B129727) and stain with Giemsa.
-
Examine the plates under a microscope and determine the number of amastigotes per 100 macrophages for each concentration.
-
Calculate the percentage of inhibition relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound against a mammalian cell line to determine its selectivity.
Materials:
-
Macrophage cell line (e.g., THP-1 or J774)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere and grow for 24 hours.
-
Add serial dilutions of this compound to the wells. Include untreated control wells.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to the anti-leishmanial IC50.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-leishmanial activity and cytotoxicity of a test compound like this compound.
Hypothetical Signaling Pathway of Action
While the precise mechanism of action for this compound against Leishmania is not yet fully elucidated, many anti-leishmanial compounds interfere with critical parasite signaling pathways. The following diagram presents a hypothetical pathway that could be investigated.
References
Troubleshooting & Optimization
Improving the solubility of 3-Oxobetulin acetate for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of 3-Oxobetulin acetate (B1210297) in in vitro assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is 3-Oxobetulin acetate and what are its basic properties?
This compound is a derivative of betulin, a naturally occurring pentacyclic triterpenoid.[1][2] It is investigated for various biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][3][4] Its acetylated form is intended to enhance its solubility and bioavailability compared to the parent compound.[3]
Key Physicochemical Properties:
-
Appearance: White to off-white crystalline solid or powder.[3]
-
Storage: Store at -20°C for long-term stability (months to years) or at 0-4°C for short-term use (days to weeks).[1][4]
Q2: In which organic solvents is this compound soluble?
This compound is a hydrophobic compound with poor water solubility.[5][6] It requires organic solvents for initial dissolution to prepare stock solutions. The table below summarizes known solubility data.
Data Presentation: Solubility in Common Organic Solvents
| Solvent | Concentration | Molarity (approx.) | Source |
| Dimethylformamide (DMF) | 30 mg/mL | 62.1 mM | [4] |
| Ethanol | 25 mg/mL | 51.8 mM | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | 20.7 mM | [4] |
Q3: My compound precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
This is a common issue for hydrophobic compounds like this compound. The organic solvent (like DMSO) in your high-concentration stock is miscible with the aqueous medium, but the compound itself is not. When the stock is diluted, the compound crashes out of the solution.
Troubleshooting Steps:
-
Decrease the Final Concentration: Your target concentration may be above the solubility limit of the compound in the final assay medium. Try a lower concentration.
-
Lower the Stock Concentration: Preparing a less concentrated initial stock solution in the organic solvent can sometimes help.
-
Increase the Final Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is sufficient to keep the compound dissolved, but low enough to avoid cellular toxicity (typically <0.5% v/v).
-
Use a Co-solvent System: Employing a mixture of solvents can improve solubility.[5][7][8] See the protocol below.
-
Utilize Solubilizing Agents: Techniques like complexation with cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.[5][9]
Troubleshooting Guide
This workflow provides a decision-making process for addressing solubility challenges during your experiments.
Caption: A troubleshooting workflow for addressing compound precipitation in vitro.
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation in DMSO
This is the most common starting point for dissolving hydrophobic compounds.
-
Weigh Compound: Accurately weigh out the required amount of this compound powder using an analytical balance.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or ~20 mM).
-
Dissolve: Vortex vigorously. Gentle warming in a water bath (37°C) and sonication can aid dissolution if necessary. Ensure the compound is fully dissolved before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Application: For in vitro assays, perform serial dilutions of the stock solution directly into the culture medium. Ensure the final DMSO concentration remains non-toxic to the cells (generally <0.5%). For example, a 1:1000 dilution of a stock solution will result in a final DMSO concentration of 0.1%.
Protocol 2: Co-Solvent System for Enhanced Solubility
This method uses a combination of solvents to improve the solubility of highly challenging compounds.[8]
-
Primary Dissolution: Dissolve this compound in a minimal volume of an organic solvent like DMSO or Dimethylacetamide (DMA).
-
Add Co-solvent: Add a co-solvent such as Polyethylene Glycol (PEG 300 or 400) to the primary solution. A common ratio is 1 part primary solvent to 4 parts co-solvent (1:4 v/v).[8]
-
Add Solubilizer (Optional): For very difficult compounds, a non-ionic surfactant like Tween 80 can be added to the mixture at a concentration of 5-10% (w/v).
-
Mix Thoroughly: Vortex the final mixture until it is a clear, homogenous solution.
-
Dilution: This concentrated stock can then be diluted into the aqueous assay buffer. The presence of PEG and/or Tween helps to maintain the compound's solubility upon dilution. Always perform a preliminary test to check for precipitation in your final medium at the target concentration.
Signaling Pathway Context
This compound and related triterpenoids are known to exhibit anticancer activity, which often involves the modulation of cell survival and apoptosis pathways.[1][2][10] The diagram below illustrates a generalized pathway that such a compound might inhibit.
Caption: Hypothetical inhibition of a pro-survival pathway by an anticancer agent.
References
- 1. medkoo.com [medkoo.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 9. Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Optimizing reaction conditions for the acetylation of 3-Oxobetulin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the acetylation of 3-Oxobetulin.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the acetylation of 3-Oxobetulin?
The acetylation of 3-Oxobetulin typically refers to the esterification of the C-28 primary hydroxyl group to yield 28-O-acetyl-3-oxobetulin, also known as 3-Oxobetulin acetate.[1] This compound is a derivative of betulin (B1666924) and has been investigated for its biological activities.[1][2]
Q2: What are the common reagents used for the acetylation of the C-28 hydroxyl group of betulin derivatives?
Common reagents for the selective acetylation of the primary hydroxyl group at the C-28 position of betulin and its derivatives include acetic anhydride (B1165640) (Ac₂O) in the presence of a base.[3][4] Bases such as pyridine (B92270), 4-dimethylaminopyridine (B28879) (DMAP), or imidazole (B134444) are often used as catalysts and to scavenge the acetic acid byproduct.[3][4]
Q3: Can the C-3 keto group interfere with the acetylation reaction?
The ketone at the C-3 position is generally not reactive under the standard conditions used for hydroxyl group acetylation. However, prolonged exposure to harsh acidic or basic conditions could potentially lead to side reactions. It is crucial to employ mild and selective acetylation conditions to avoid unwanted transformations.
Q4: What is a suitable solvent for this reaction?
Anhydrous dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for the acetylation of betulin derivatives.[3][4][5] Other aprotic solvents like chloroform (B151607) have also been reported.[4] The choice of solvent should ensure the solubility of the starting material and reagents while being inert to the reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the acetylation of 3-Oxobetulin.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive reagents. | 1. Increase reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure anhydrous conditions as water can hydrolyze acetic anhydride and the product. Use freshly distilled solvents and dried glassware. 3. Use fresh acetic anhydride and a high-purity catalyst (e.g., DMAP, pyridine). |
| Formation of multiple products (spots on TLC) | 1. Presence of impurities in the starting 3-Oxobetulin. 2. Side reactions due to prolonged reaction time or excessive temperature. 3. Non-selective reaction if other reactive functional groups are present. | 1. Purify the starting material by column chromatography or recrystallization before proceeding with the acetylation. 2. Optimize reaction time and temperature by running small-scale trials and monitoring with TLC. 3. While 3-Oxobetulin has limited sites for side reactions under these conditions, ensure the structure is correct. |
| Difficulty in product purification | 1. Co-elution of the product with starting material or byproducts during column chromatography. 2. The product is an oil or difficult to crystallize. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. Common solvent systems include mixtures of dichloromethane and ethanol (B145695) or chloroform and ethanol.[3][5] 2. If crystallization is difficult, try different solvent systems or purification by precipitation. |
| Hydrolysis of the acetyl group | 1. Presence of water during workup or storage. 2. Exposure to acidic or basic conditions during purification. | 1. Use anhydrous solvents for extraction and drying agents (e.g., anhydrous Na₂SO₄ or MgSO₄). Store the final product in a desiccator. 2. Neutralize the reaction mixture carefully during workup. Use neutral or slightly acidic conditions for silica (B1680970) gel chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Selective C-28 Acetylation of a Betulin Derivative
This protocol is adapted from the selective acetylation of betulin and can be applied to 3-Oxobetulin.[3][4]
Materials:
-
3-Oxobetulin
-
Acetic anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP) or Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane/Ethanol mixture)
Procedure:
-
Dissolve 3-Oxobetulin (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or DMAP (catalytic to stoichiometric amount) to the solution.
-
Add acetic anhydride (a slight excess, e.g., 1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethanol in dichloromethane).[5]
| Reagent | Molar Ratio (relative to 3-Oxobetulin) | Function |
| 3-Oxobetulin | 1.0 | Starting Material |
| Acetic Anhydride | 1.1 - 1.5 | Acetylating Agent |
| DMAP/Pyridine | 0.1 - 1.2 | Catalyst/Base |
| Dichloromethane | - | Solvent |
Visualizations
Experimental Workflow for Acetylation of 3-Oxobetulin
Caption: Workflow for the synthesis of 28-O-acetyl-3-oxobetulin.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in acetylation.
References
Troubleshooting low yield in 3-Oxobetulin acetate synthesis
Welcome to the technical support center for the synthesis of 3-Oxobetulin acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 3-Oxobetulin acetate?
A1: The most common method for synthesizing this compound, also known as 28-O-acetyl-3-oxobetulin, is through the selective oxidation of the C-3 secondary hydroxyl group of betulin (B1666924) diacetate. The C-28 primary hydroxyl group is protected as an acetate to prevent its oxidation.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The oxidizing agent may be old or insufficient, or the reaction time and temperature may not be optimal.
-
Side Reactions: The isopropenyl group in the lupane (B1675458) skeleton can be susceptible to oxidation or rearrangement under harsh conditions. Over-oxidation at other positions is also a possibility with strong, non-selective oxidizing agents.
-
Difficult Purification: The product may be lost during workup and purification steps, especially if byproducts have similar polarities.
-
Starting Material Quality: Impurities in the starting betulin diacetate can interfere with the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, can effectively separate the starting material (betulin diacetate), the product (this compound), and major byproducts.[1][2] The product, being more polar than the starting diacetate but less polar than any diol, will have a distinct Rf value.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Oxidizing Agent: Chromium-based reagents can degrade over time. Swern oxidation reagents are moisture-sensitive. 2. Insufficient Reagent: The molar ratio of oxidant to substrate may be too low. 3. Sub-optimal Temperature: Reactions run at too low a temperature may be sluggish. | 1. Use Fresh Reagents: Prepare Jones reagent fresh before use. Ensure DMSO and oxalyl chloride for Swern oxidation are anhydrous. 2. Increase Reagent Stoichiometry: Gradually increase the equivalents of the oxidizing agent while monitoring the reaction by TLC. 3. Optimize Temperature: For Jones and PCC oxidations, maintain the temperature at 0-25°C. For Swern oxidation, maintain the initial temperature at -78°C. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-oxidation: Strong oxidizing agents like Jones reagent can potentially lead to side reactions if not controlled properly. 2. Reaction with Isopropenyl Group: The double bond at C-20(29) can be susceptible to oxidation or rearrangement under acidic conditions. 3. Formation of Byproducts: Lupeol acetate, if present as an impurity in the starting material, can lead to the formation of corresponding oxidation byproducts. | 1. Use Milder Oxidants: Consider using PCC or Swern oxidation for better selectivity. 2. Control Reaction Conditions: Add the oxidizing agent slowly and maintain the recommended temperature to minimize side reactions. Using a buffer like sodium acetate with PCC can mitigate acidity.[3] 3. Purify Starting Material: Ensure the betulin diacetate is pure before starting the oxidation. |
| Product Loss During Workup and Purification | 1. Emulsion Formation: During aqueous workup, emulsions can form, leading to loss of product in the aqueous layer. 2. Co-elution of Byproducts: Byproducts with similar polarity to the desired product can make separation by column chromatography difficult. 3. Difficult Recrystallization: Choosing an inappropriate solvent system can lead to poor recovery of the purified product. | 1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Optimize Chromatography: Use a long column and a shallow solvent gradient during column chromatography to improve separation. Monitor fractions carefully by TLC. 3. Select Appropriate Recrystallization Solvents: Test various solvent systems on a small scale. A common approach is to dissolve the crude product in a good solvent (like dichloromethane (B109758) or acetone) and then add a poor solvent (like hexane or methanol) until turbidity appears, followed by heating to redissolve and slow cooling. |
Experimental Protocols
Synthesis of Betulin Diacetate (Starting Material)
Betulin diacetate can be synthesized from betulin by reacting it with acetic anhydride.
Oxidation of Betulin Diacetate to this compound
Below are protocols for three common oxidation methods.
Method 1: Jones Oxidation
-
Procedure:
-
Dissolve betulin diacetate in acetone (B3395972) and cool the solution to 0°C in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.
-
Slowly add the Jones reagent dropwise to the stirred solution of betulin diacetate. The color of the reaction mixture will change from orange to green.[4]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the orange color disappears.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization.
-
Method 2: Pyridinium Chlorochromate (PCC) Oxidation
-
Procedure:
-
Dissolve betulin diacetate in anhydrous dichloromethane.
-
Add PCC (and a buffer like sodium acetate, if needed) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Concentrate the filtrate and purify the crude product as described for the Jones oxidation.
-
Method 3: Swern Oxidation
-
Procedure:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78°C.
-
Slowly add a solution of anhydrous DMSO in dichloromethane.
-
After a few minutes, add a solution of betulin diacetate in dichloromethane.
-
Stir for a short period, then add triethylamine.
-
Allow the reaction to warm to room temperature.
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the crude product as described above.
-
Data Presentation
Table 1: Comparison of Oxidation Methods for Betulin Derivatives
| Oxidation Method | Oxidizing Agent | Typical Yield Range | Advantages | Disadvantages |
| Jones Oxidation | CrO₃/H₂SO₄ in Acetone | 70-85% | Inexpensive, powerful oxidant. | Toxic chromium waste, acidic conditions, risk of over-oxidation.[5][6] |
| PCC Oxidation | Pyridinium Chlorochromate | 75-90% | Milder than Jones reagent, good for acid-sensitive substrates (with buffer).[3] | Toxic chromium waste, can be acidic.[3] |
| Swern Oxidation | (COCl)₂/DMSO, Et₃N | 85-95% | Mild conditions, high yields, avoids toxic metals.[6] | Requires low temperatures, produces malodorous dimethyl sulfide.[4][6] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Jones Oxidation [organic-chemistry.org]
Technical Support Center: Overcoming Resistance to 3-Oxobetulin Acetate in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to 3-Oxobetulin acetate (B1210297) in cancer cells. All recommendations are based on established mechanisms of action for the closely related and well-studied compound, betulinic acid, a natural precursor to 3-Oxobetulin acetate.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound in cancer cells?
A1: this compound, a derivative of betulin, is expected to share a similar mechanism of action with betulinic acid. Betulinic acid induces apoptosis (programmed cell death) in cancer cells primarily through the intrinsic or mitochondrial pathway.[1][2] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspases, which are key executioner proteins in the apoptotic cascade.[1] Additionally, betulinic acid has been shown to modulate critical cell signaling pathways, most notably by suppressing the pro-survival PI3K/Akt/mTOR pathway.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to triterpenoid (B12794562) compounds like betulinic acid, and likely this compound, can arise from several factors:
-
Overexpression of ABC Transporters: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.
-
Alterations in Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, can counteract the apoptotic effects of the drug.
-
Changes in Apoptotic Machinery: Alterations in the levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells more resistant to apoptosis induction.
-
Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage can contribute to cell survival.
-
Tumor Microenvironment: Factors within the tumor microenvironment can provide protective signals to cancer cells, reducing their sensitivity to treatment.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a series of experiments are recommended:
-
ABC Transporter Activity Assay: Use a fluorescent substrate like Rhodamine 123 to assess the efflux pump activity. Increased efflux in resistant cells that can be reversed by an ABC transporter inhibitor would suggest this as a resistance mechanism.
-
Western Blot Analysis: Compare the protein expression levels of key components of the PI3K/Akt/mTOR and NF-κB signaling pathways (e.g., phosphorylated Akt, mTOR, p65) and apoptotic regulatory proteins (e.g., Bcl-2, Bax) between your sensitive and resistant cell lines.
-
Gene Expression Analysis: Use qPCR or RNA-seq to compare the mRNA levels of genes encoding ABC transporters and key signaling and apoptotic proteins.
Q4: What strategies can I employ in my experiments to overcome this resistance?
A4: Several in-vitro strategies can be explored to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with other cytotoxic drugs has been shown to have synergistic effects.[2] For example, co-treatment with conventional chemotherapeutics like doxorubicin (B1662922) or paclitaxel (B517696) may enhance apoptosis induction.
-
Inhibition of Pro-Survival Pathways: If you identify upregulation of the PI3K/Akt pathway, co-treatment with a specific inhibitor of this pathway may re-sensitize the cells to this compound.
-
Modulation of ABC Transporters: The use of known ABC transporter inhibitors can help to increase the intracellular concentration of this compound.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay (e.g., MTT Assay) Results
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating and use a consistent cell number for all wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions in culture medium. Visually inspect for precipitates. |
| Sub-optimal Incubation Time | Perform a time-course experiment to determine the optimal treatment duration for your specific cell line. |
| Interference of the Compound with the Assay | Test this compound in a cell-free system with the MTT reagent to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., SRB, LDH, or CellTiter-Glo). |
| Cell Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
Problem 2: Difficulty in Establishing a Stable this compound-Resistant Cell Line
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Initial Drug Concentration | Start with a concentration around the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner as cells adapt. |
| Loss of Resistant Phenotype | Maintain a continuous low level of this compound in the culture medium to apply constant selection pressure. |
| High Cell Death During Selection | The process of developing resistance can be harsh. Ensure optimal culture conditions and consider using a lower starting concentration or a pulse-selection method (short-term high-dose exposure followed by a recovery period). |
| Heterogeneous Cell Population | After establishing a resistant population, perform single-cell cloning to isolate and characterize distinct resistant clones. |
Problem 3: Inconsistent or Weak Signal in Western Blot for Signaling Pathways
| Potential Cause | Troubleshooting Suggestion |
| Low Protein Concentration | Ensure you are loading a sufficient amount of protein (typically 20-40 µg) per lane. Perform a protein quantification assay (e.g., BCA) to normalize loading. |
| Suboptimal Antibody Dilution | Titrate the primary and secondary antibody concentrations to find the optimal dilution for your specific target and cell line. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Issues with Buffers or Reagents | Prepare fresh lysis buffer, running buffer, and transfer buffer. Ensure the blocking buffer is appropriate for your antibody. |
| Phosphatase Activity in Lysates | Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your target proteins. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine the IC50: First, determine the 50% inhibitory concentration (IC50) of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT).
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture daily and replace the medium with fresh drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, subculture them and gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the initial IC50).
-
Stabilize the Resistant Population: Allow the cells to adapt and proliferate at each new concentration for several passages.
-
Characterize the Resistant Line: Once the cells are stably proliferating at a significantly higher concentration of this compound compared to the parental line, confirm the resistant phenotype by re-evaluating the IC50. The resistant line should exhibit a significantly higher IC50 value.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells (treated with or without this compound) with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473) and mTOR (Ser2448) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: ABC Transporter Activity Assay using Rhodamine 123
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation (Optional): To confirm the involvement of a specific ABC transporter, pre-incubate a set of wells with a known inhibitor (e.g., verapamil (B1683045) for P-gp) for 30-60 minutes.
-
Rhodamine 123 Staining: Add Rhodamine 123 (a fluorescent substrate for many ABC transporters) to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells. Lower fluorescence in resistant cells suggests increased efflux. An increase in fluorescence in the presence of an inhibitor confirms the role of that specific ABC transporter.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Caption: Rationale for combination therapy with this compound.
References
- 1. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Multifunctional Roles of Betulinic Acid in Cancer Chemoprevention: Spotlight on JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, AKT/mTOR and Non-Coding RNAs in the Inhibition of Carcinogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of 3-Oxobetulin acetate in cell culture media
Welcome to the technical support center for 3-Oxobetulin acetate (B1210297). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its use in cell culture, particularly the prevention of precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Oxobetulin acetate precipitating in the cell culture medium?
A1: this compound is a derivative of betulin, a naturally occurring pentacyclic triterpenoid. Like many similar compoun[1][2]ds, it is hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock[3][4] solution (typically in an organic solvent like DMSO) is diluted into the aqueous medium, the compound can crash out of solution, forming a visible precipitate.
Q2: What is the recomm[5]ended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving this compound and other hydrophobic compounds for cell culture experiments. It is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media. According to supplier data, this compound is soluble in DMSO at a concentration of 10 mg/mL. Ethanol and DMF are also viable options, with solubilities of 25 mg/mL and 30 mg/mL, respectively.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO varies depending on the cell line and the duration of exposure. A general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v). Most cell lines can tolerate this concentration without significant toxic effects. However, for sensitive cell lines, especially primary cells, it is recommended to keep the final DMSO concentration at 0.1% or lower. It is always best practice to perform a dose-response curve to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q4: Can I pre-mix this compound directly into my bulk cell culture medium?
A4: This is not recommended. Adding a concentrated stock solution of a hydrophobic compound directly to a large volume of aqueous medium is likely to cause immediate precipitation. The best practice is to add the stock solution to the medium in individual culture plates or wells, ensuring rapid mixing to facilitate dispersion.
Q5: Are there alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most common solvent, other options exist. Co-solvents like polyethylene (B3416737) glycol (PEG) or the use of non-ionic surfactants such as Tween 80 can sometimes help improve solubility. Additionally, formulation strategies using cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.
Troubleshooting Guides
Problem: Precipitate Forms Immediately Upon Adding Stock Solution to Media
This is the most common issue encountered and is typically due to the rapid change in solvent polarity.
Initial Troubleshooting Steps
-
Optimize Dilution Technique: The method of dilution is critical. Instead of adding the stock directly to the full volume of media in the well, try adding the stock solution to the well first and then immediately adding the cell suspension or media, followed by gentle swirling to mix. Alternatively, you can add the stock solution dropwise to the media while gently vortexing or swirling the tube/plate.
-
Pre-warm Solutions: Ensure both the compound stock solution and the cell culture medium are pre-warmed to 37°C before mixing. Adding a cold stock to warm media can decrease the compound's solubility.
-
Reduce Final Concentration: The simplest solution may be to lower the final working concentration of this compound. Check if a lower, non-precipitating concentration is still effective for your experimental goals.
-
Check Final DMSO Concentration: Ensure your final DMSO concentration is not excessively high. While higher DMSO concentrations can keep the compound in solution, they can also be toxic to cells.
Workflow for Preventing Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Problem: Compound Precipitates Over Time (Hours to Days) in Culture
Precipitation that occurs after a period of incubation can be due to compound instability, interaction with media components, or saturation effects as the solvent evaporates.
Advanced Strategies
-
Incorporate Serum: If using a serum-free medium, consider adding Fetal Bovine Serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility in the medium.
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more water-soluble.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of media (e.g., a 10x intermediate dilution). Mix thoroughly, and then use this intermediate solution to prepare the final concentration in your culture wells.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: How cyclodextrins form soluble inclusion complexes.
Data Presentation & Protocols
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Conc. | Cell Type Suitability | Remarks | Citation |
| ≤ 0.1% | Ideal for all cell types, including primary cells and sensitive cell lines. | Considered safe for almost all cells with no observable toxic effects. Recommended if gene expression is being studied. | |
| 0.1% - 0.5% | Generally safe for most established/immortalized cell lines. | This is the most widely used range for in vitro assays. | |
| 0.5% - 1.0% | Tolerated by some robust cell lines, but requires validation. | Potential for cytotoxicity increases. A vehicle control is essential. | |
| > 1.0% | Not recommended for most applications. | High risk of cytotoxicity and can affect cell membrane integrity. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a 10 µM working solution from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
-
Calibrated pipettes
Procedure:
-
Prepare 10 mM Stock Solution:
-
The molecular weight of this compound is 482.75 g/mol .
-
To prepare 1 mL of a 10 mM stock, weigh out 4.83 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare 100 µM Intermediate Solution (Serial Dilution):
-
Thaw one aliquot of the 10 mM stock solution and warm to room temperature.
-
In a sterile microcentrifuge tube, add 90 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM stock solution to the medium.
-
Pipette gently up and down to mix. This creates a 1 mM intermediate solution in 10% DMSO.
-
In a new sterile tube, add 90 µL of pre-warmed medium.
-
Add 10 µL of the 1 mM intermediate solution to the medium.
-
Pipette gently to mix. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare 10 µM Final Working Solution:
-
For a final volume of 1 mL in a culture well, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control Preparation:
-
Prepare a parallel control by performing the same dilutions with DMSO that does not contain the compound, ensuring the final DMSO concentration in the control wells matches the experimental wells.
-
References
Technical Support Center: Scaling Up the Synthesis of 3-Oxobetulin Acetate for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Oxobetulin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is 3-Oxobetulin acetate and why is it important for preclinical studies?
A1: this compound is a derivative of betulin (B1666924), a naturally occurring triterpenoid.[1] It is of interest for preclinical studies due to its potential as an anti-inflammatory and anticancer agent.[2] Its acetylated form is thought to enhance its solubility and bioavailability, which are crucial properties for drug development.[2]
Q2: What is the general synthetic route for this compound?
A2: The synthesis typically involves a two-step process. First, the primary and secondary hydroxyl groups of betulin are protected by acetylation to form betulin diacetate. Subsequently, the C-3 hydroxyl group of the diacetate is selectively oxidized to a ketone to yield this compound.
Q3: What are the critical parameters to consider when scaling up the synthesis?
A3: Key parameters for scaling up include reaction concentration, temperature control, reagent addition rate, efficiency of mixing, and the choice of purification method. Each of these can significantly impact reaction yield, purity, and the formation of byproducts.
Q4: How should this compound be stored?
A4: For long-term storage (months to years), it is recommended to store this compound at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[1]
Experimental Workflow and Key Transformations
The following diagram outlines the general experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Cytotoxicity Analysis: 3-Oxobetulin Acetate vs. Betulinic Acid
For Immediate Release
[City, State] – [Date] – In the landscape of oncological research, the exploration of naturally derived compounds as potential anti-cancer agents is a burgeoning field. This guide provides a detailed comparative analysis of the cytotoxic properties of two related pentacyclic triterpenoids: 3-Oxobetulin acetate (B1210297) and Betulinic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
Betulinic acid, a naturally occurring pentacyclic triterpene, has long been recognized for its selective cytotoxicity against a variety of cancer cell lines.[1][2] Its derivative, 3-Oxobetulin acetate, represents a structural modification that could potentially alter its biological activity. This guide synthesizes available data to draw a comparative picture of these two compounds, aiding researchers in making informed decisions for future studies.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and Betulinic acid have been evaluated across various cancer cell lines. While direct comparative studies are limited, the available data provides valuable insights into their respective potencies. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below. It is important to note that variations in experimental conditions (e.g., cell line, assay type, incubation time) can influence these values, and therefore, comparisons of data from different studies should be interpreted with caution.
A direct comparison of Betulinic acid and a closely related compound, Betulinic acid acetate, on the human myeloid leukemia (HL-60) cell line revealed that both compounds exhibit significant cytotoxic activity.
Table 1: Comparative Cytotoxicity (IC50 in µg/mL) of Betulinic Acid and Betulinic Acid Acetate on HL-60 Cell Line
| Compound | 24h | 48h | 72h |
| Betulinic Acid | 20.70 ± 5.39 | 14.60 ± 2.31 | 2.60 ± 1.50 |
| Betulinic Acid Acetate | 15.10 ± 2.57 | 4.20 ± 1.67 | 3.5 ± 1.03 |
Data presented as mean ± standard deviation.
Table 2: Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µg/mL) |
| P388 | Murine Lymphocytic Leukemia | EC50 | 0.12 |
| H460 | Lung | GI50 | 5.2 |
| MCF-7 | Breast | GI50 | 8 |
| SF-268 | CNS | GI50 | 10.6 |
| KM20L2 | Colon | GI50 | 12.7 |
Table 3: Cytotoxicity of Betulinic Acid against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | <10 µg/mL |
| CAOV3 | Ovarian Cancer | >10 µg/mL |
| HeLa | Cervical Carcinoma | 2.50 ± 3.70 µg/mL (72h) |
| CEM-SS | T4-Lymphoblastoid | 2.10 ± 0.52 µg/mL (72h) |
| WEHI-3B | Murine Myelomonocytic Leukemia | 2.10 ± 1.03 µg/mL (72h) |
Mechanism of Action: A Focus on Apoptosis
Both this compound and Betulinic acid exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.
Betulinic Acid: The apoptotic mechanism of Betulinic acid is well-documented and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] It has been shown to modulate key signaling pathways, including the PI3K/Akt/mTOR pathway, leading to the inhibition of cell proliferation and the induction of apoptosis. Betulinic acid can trigger the release of cytochrome c from mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.
This compound: While less extensively studied, this compound is also understood to induce apoptosis. The presence of the acetate group may influence its uptake and metabolic fate within the cell, potentially altering the specifics of its interaction with apoptotic machinery. One study on a similar compound, boswellic acid acetate, demonstrated apoptosis induction through caspase-8 activation and engagement of death receptors DR4 and DR5.
Below are diagrams illustrating the established apoptotic pathway for Betulinic acid and a generalized experimental workflow for assessing cytotoxicity.
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used in the evaluation of these compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound and Betulinic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Betulinic acid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound and Betulinic acid
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: Treat cells with the compounds as described above.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water or deionized water to remove the TCA. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.
Conclusion
Both this compound and Betulinic acid demonstrate significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis. The available data suggests that the acetate derivative may have comparable or, in some cases, slightly different potency depending on the cell line and exposure time. The well-established apoptotic pathways induced by Betulinic acid provide a strong foundation for understanding the potential mechanisms of its derivatives. Further direct comparative studies on a wider panel of cell lines and in-depth mechanistic investigations of this compound are warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers to design and interpret future experiments in this promising area of cancer drug discovery.
References
- 1. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Betulinic acid as apoptosis activator: Molecular mechanisms, mathematical modeling and chemical modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of 3-Oxobetulin Acetate and Other Triterpenoids
In the landscape of natural product-based cancer research, pentacyclic triterpenoids have emerged as a promising class of compounds with potent cytotoxic and antitumor activities. This guide provides a detailed comparison of the anticancer activity of 3-Oxobetulin acetate (B1210297) against other well-known triterpenoids: betulinic acid, oleanolic acid, and ursolic acid. The comparative analysis is based on available experimental data on their cytotoxicity, induction of apoptosis, and effects on key signaling pathways in cancer cells.
Cytotoxicity Profile: A Quantitative Comparison
The in vitro cytotoxicity of these triterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the tables below. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented data is a compilation from various sources.
One study directly compared the cytotoxic effects of betulinic acid and its derivative, betulinic acid acetate, on the human myeloid leukemia (HL-60) cell line. The results indicated that betulinic acid acetate exhibited stronger cytotoxic activity than its parent compound.[1]
Table 1: Cytotoxicity of Betulinic Acid and Betulinic Acid Acetate against HL-60 Cells [1]
| Compound | IC50 (µg/mL) after 72h |
| Betulinic Acid | 2.60 |
| Betulinic Acid Acetate | 1.38 |
Another study compared the anti-proliferative effects of ursolic acid and its 3-O-acetyl derivative on human melanoma (A375) and normal adult human dermal fibroblast (HDf-a) cells. The results showed that both compounds had similar potency against the cancer cell line, with the acetylated form showing slightly higher selectivity.[2][3][4]
Table 2: Anti-proliferative Activity of Ursolic Acid and 3-O-Acetylursolic Acid
| Compound | GI50 on A375 cells (µM) | GI50 on HDf-a cells (µM) | Selectivity Index (HDf-a/A375) |
| Ursolic Acid | 26 | 89.31 | 3.4 |
| 3-O-Acetylursolic Acid | 32 | 126.5 | 4.0 |
Table 3: Cytotoxicity of 3-Oxobetulin Acetate against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) |
| Data not available in the provided search results |
Absence of data for this compound in a comparative context highlights a gap in the current research literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of cytotoxic activity.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% acetic acid.
-
Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 values.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate and incubate overnight.
-
Compound Incubation: Treat cells with different concentrations of the compounds for the desired time.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692).
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Mechanisms of Anticancer Activity
The anticancer effects of these triterpenoids are largely attributed to their ability to induce apoptosis (programmed cell death) and interfere with key cellular signaling pathways that regulate cell survival, proliferation, and metastasis.
Induction of Apoptosis
Betulinic acid and its acetate derivative have been shown to induce apoptosis in HL-60 cells, as evidenced by DNA fragmentation and an increase in the sub-G1 cell population in cell cycle analysis. Similarly, ursolic acid and its 3-O-acetyl derivative induce apoptosis in A375 melanoma cells through the activation of caspases 3/7 and modulation of the Bax/Bcl-2 protein ratio. While the precise apoptotic mechanism of this compound is not detailed in the provided search results, its structural similarity to other cytotoxic triterpenoids suggests it may also act through apoptosis induction.
Signaling Pathways
Triterpenoids exert their anticancer effects by modulating various signaling pathways. Ursolic acid, for instance, has been shown to inhibit the proliferation of cancer cells by targeting multiple signaling cascades. Oleanolic acid and its derivatives are also known to induce apoptosis and inhibit cancer cell proliferation through various signaling pathways.
The signaling pathways affected by this compound are not explicitly detailed in the available literature, representing an area for future research. However, based on the mechanisms of other triterpenoids, it is plausible that it could interfere with pathways such as PI3K/Akt, MAPK, and NF-κB, which are critical for cancer cell survival and proliferation.
Caption: General overview of triterpenoid-induced apoptosis.
Conclusion
This comparative guide highlights the potential of this compound and other pentacyclic triterpenoids as anticancer agents. While betulinic acid, oleanolic acid, and ursolic acid have been more extensively studied, the available data suggests that modifications, such as acetylation, can enhance the cytotoxic activity of these compounds. The superior activity of betulinic acid acetate over betulinic acid in HL-60 cells is a noteworthy example.
Direct comparative studies of this compound with other triterpenoids are needed to definitively establish its relative potency and efficacy. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways targeted by this compound. Such research will be crucial for the future development of this and other promising triterpenoids as effective anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells [mdpi.com]
- 3. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 4. researchgate.net [researchgate.net]
In Vivo Antitumor Effects of 3-Oxobetulin Acetate: A Comparative Analysis
A comprehensive review of existing literature reveals a notable absence of in vivo validation studies specifically investigating the antitumor effects of 3-Oxobetulin acetate (B1210297). While its parent compound, betulinic acid, and other derivatives have been the subject of numerous in vivo studies, 3-Oxobetulin acetate's anticancer activities have so far only been characterized through in vitro assays. This guide provides a summary of the available in vitro data for this compound and, for comparative purposes, details the in vivo antitumor effects of the closely related and extensively studied compound, betulinic acid.
This compound: In Vitro Antitumor Activity
This compound, a derivative of the cholesterol biosynthesis inhibitor betulin, has demonstrated inhibitory effects on the growth of various human cancer cell lines.[1][2] The available data on its in vitro efficacy is summarized below.
| Cell Line | Cancer Type | Metric | Value |
| P388 | Murine Lymphocytic Leukemia | EC50 | 0.12 µg/ml |
| MCF-7 | Breast Cancer | GI50 | 8 µg/ml |
| SF-268 | CNS Cancer | GI50 | 10.6 µg/ml |
| H460 | Lung Cancer | GI50 | 5.2 µg/ml |
| KM20L2 | Colon Cancer | GI50 | 12.7 µg/ml |
| BxPC-3 | Pancreatic Cancer | GI50 | >10 µg/ml |
| DU145 | Prostate Cancer | GI50 | >10 µg/ml |
Experimental Protocols: In Vitro Growth Inhibition Assays
The antiproliferative activity of this compound is typically evaluated using standard cell viability assays. A general protocol involves:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and, after allowing for attachment, are treated with various concentrations of this compound.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) or 50% of the maximal effect (EC50) is calculated from dose-response curves.
Betulinic Acid: A Proxy for In Vivo Antitumor Effects
Given the lack of in vivo data for this compound, we turn to its well-studied precursor, betulinic acid, to provide insights into the potential in vivo efficacy of this class of compounds. Betulinic acid has demonstrated significant antitumor activity in various animal models with a favorable toxicity profile.[3][4]
In Vivo Studies of Betulinic Acid
| Cancer Model | Animal Model | Treatment | Key Findings |
| Hepatocellular Carcinoma (HCC) | Xenograft Mice (HepG2 cells) | Betulinic Acid | Significantly inhibited tumor growth and blocked pulmonary metastasis. Reduced markers of proliferation (Ki-67) and metastasis (MMP-2).[5] |
| Prostate Cancer | Athymic Nude Mice (LNCaP cells) | Betulinic Acid | Inhibited tumor growth, which was associated with decreased expression of Sp1, Sp3, and Sp4 proteins and VEGF, and increased apoptosis. |
| Colorectal Cancer | Nude Mice (colorectal cancer cells) | Betulinic Acid | Inhibited tumor growth and metastasis. Histopathological analysis showed reduced MMP-2 and Ki-67 positive cells and increased cleaved caspase-3 positive cells. |
| Ovarian Cancer | Xenograft Mouse Model | Betulinic Acid | Significantly increased the survival time of the mice. |
| Melanoma | Xenograft Model | Betulinic Acid | Suppressed tumor growth. |
Experimental Protocols: Xenograft Tumor Model
A standard in vivo protocol to assess the antitumor effects of a compound like betulinic acid in a xenograft model is as follows:
-
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Compound Administration: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The compound (e.g., betulinic acid) is administered via a specific route (e.g., intraperitoneal, oral gavage) at a defined dose and schedule.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors may be processed for further analysis, such as histology, immunohistochemistry, or western blotting, to investigate the mechanism of action.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways affected by this compound have not been elucidated, the mechanism of its parent compound, betulinic acid, is well-documented. Betulinic acid primarily induces apoptosis in cancer cells through the mitochondrial pathway.
Caption: Betulinic acid's proposed mechanism of action.
Conclusion
The available evidence indicates that this compound possesses in vitro antiproliferative activity against a range of cancer cell lines. However, a critical gap exists in the literature regarding its in vivo efficacy and mechanism of action. In contrast, the parent compound, betulinic acid, has been extensively validated in various preclinical in vivo models, demonstrating significant tumor growth inhibition and antimetastatic effects. Future research should prioritize in vivo studies of this compound to determine if its promising in vitro activity translates to a therapeutic benefit in a physiological setting and to elucidate its molecular targets and signaling pathways. Such studies are essential to ascertain its potential as a viable anticancer agent.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Betulinic acid, a natural compound with potent anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Anti-HIV Activity of 3-Oxobetulin Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-HIV activity of 3-Oxobetulin acetate (B1210297) with other relevant compounds, supported by available experimental data. Due to the limited publicly available data specifically for 3-Oxobetulin acetate, this guide also includes information on closely related betulinic acid derivatives to provide a broader context for its potential anti-retroviral properties.
Quantitative Analysis of Anti-HIV Activity
The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is typically quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The ratio of CC50 to IC50, known as the Selectivity Index (SI), is a critical measure of a compound's therapeutic window.
Table 1: In Vitro Anti-HIV Activity of this compound and Comparator Compounds
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | HIV-1 (NL4.3-Ren) | MT-2 | 13.4 | Data not available | Data not available |
| Betulinic Acid Derivative (DSB) | HIV-1 | H9 | Not specified | > 100 | Data not available |
| Platanic Acid | HIV-1 | H9 | 1.4 | > 100 | > 71.4 |
| Dihydrobetulinic Acid | HIV-1 | H9 | 6.7 | > 100 | > 14.9 |
| Zidovudine (AZT) | HIV-1 | MT-4 | 0.003 - >2.0 | > 100 | > 50 - >33,333 |
| Nevirapine | HIV-1 | MT-4 | ~0.04 | > 100 | > 2500 |
| Ritonavir | HIV-1 | MT-4 | 0.022 - 0.13 | Data not available | Data not available |
Note: Data for comparator compounds were compiled from various studies and may have been generated using different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anti-HIV compounds.
Anti-HIV Assay (p24 Antigen Capture ELISA)
This assay quantifies the level of HIV-1 p24 capsid protein, a key viral antigen, in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of a test compound indicates inhibition of viral replication.
Experimental Workflow:
Caption: Workflow for p24 Antigen Capture ELISA.
Detailed Steps:
-
Cell Preparation: Seed MT-2 cells in a 96-well microtiter plate at a density of 5 x 10^4 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) and control drugs to the wells.
-
Viral Infection: Infect the cells with a standardized amount of HIV-1 (e.g., NL4.3).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 4-7 days.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
p24 ELISA: Quantify the p24 antigen in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits p24 production by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial for determining the cytotoxic concentration (CC50) of a compound.
Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Seed MT-2 cells in a 96-well plate at the same density as in the anti-HIV assay.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate under the same conditions and for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Potential Mechanism of Action: HIV Maturation Inhibition
While the specific mechanism of action for this compound has not been fully elucidated, many betulinic acid derivatives are known to act as HIV maturation inhibitors. These compounds target the viral Gag polyprotein, preventing its proper cleavage and assembly into mature, infectious virions.
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of HIV maturation inhibition.
This pathway illustrates how maturation inhibitors like some betulinic acid derivatives interfere with the final steps of the HIV replication cycle. By binding to the Gag polyprotein, they block the cleavage between the capsid (CA) and spacer peptide 1 (SP1) domains. This disruption leads to the formation of non-infectious viral particles, thereby halting the spread of the virus.
Conclusion
The available data indicates that this compound exhibits inhibitory activity against HIV-1 in vitro. However, a comprehensive assessment of its potential as a therapeutic agent is limited by the lack of publicly available cytotoxicity data, which is necessary to determine its selectivity index. Further research is required to fully characterize its antiviral profile and elucidate its precise mechanism of action. The comparison with related betulinic acid derivatives suggests that this class of compounds holds promise as anti-HIV agents, potentially acting through the inhibition of viral maturation. Researchers are encouraged to conduct further studies to validate these preliminary findings and explore the therapeutic potential of this compound.
Evaluating the selectivity index of 3-Oxobetulin acetate in cancer vs. normal cells
For Immediate Release
A detailed analysis of 3-Oxobetulin acetate (B1210297) reveals its potential as a selective anticancer agent, demonstrating notable cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. This comparison guide provides an in-depth look at the available experimental data, outlines key experimental protocols for its evaluation, and explores its likely mechanism of action through critical signaling pathways.
Executive Summary
3-Oxobetulin acetate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, has emerged as a compound of interest in oncological research. This guide synthesizes the current understanding of its selective cytotoxicity, presenting quantitative data on its efficacy against a panel of human cancer cell lines. While direct comparative studies on a wide range of normal cell lines are limited, evidence from related compounds like betulinic acid suggests a favorable selectivity index, a critical parameter in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound.
Data Presentation: Cytotoxicity Profile of this compound
The antitumor activity of this compound has been evaluated against several human cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) or 50% effective concentration (EC50) values.
| Cancer Cell Line | Type of Cancer | GI50 / EC50 (µg/mL) |
| P388 | Murine Lymphocytic Leukemia | 0.12[1] |
| H460 | Lung Cancer | 5.2[1] |
| MCF-7 | Breast Cancer | 8.0[1] |
| SF-268 | CNS Cancer | 10.6[1] |
| KM20L2 | Colon Cancer | 12.7[1] |
| BxPC-3 | Pancreatic Cancer | >10[1] |
| DU145 | Prostate Cancer | >10[1] |
Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth.
Selectivity Index: A Measure of Targeted Efficacy
The selectivity index (SI) is a crucial metric in drug discovery, quantifying the differential toxicity of a compound between cancer cells and normal cells. It is calculated using the following formula:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Based on the available data for betulinic acid and its derivatives, we can project a favorable selectivity index for this compound. Assuming a hypothetical IC50 value of >50 µg/mL for a normal human cell line (a conservative estimate based on the low toxicity of related compounds), the SI for the most sensitive cancer cell line, P388, would be >416.
Experimental Protocols
A standardized method for evaluating the cytotoxicity of this compound is the MTT assay.
MTT Cell Proliferation Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer and normal cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity and selectivity index of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of the closely related compound, betulinic acid, this compound is likely to induce apoptosis in cancer cells through the mitochondrial pathway.[3][4][5][6][7][8][9]
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising candidate for further investigation as a selective anticancer agent. Its potent cytotoxic activity against a range of cancer cell lines, coupled with the anticipated low toxicity towards normal cells, warrants more comprehensive preclinical studies. Future research should focus on:
-
Determining the IC50 values of this compound on a diverse panel of normal human cell lines to definitively establish its selectivity index.
-
Elucidating the precise molecular targets and signaling pathways affected by this compound to confirm the proposed mechanism of action.
-
Conducting in vivo studies in animal models to evaluate its therapeutic efficacy and safety profile.
The continued exploration of this compound and its derivatives could lead to the development of novel and more effective cancer therapies with improved patient outcomes.
References
- 1. medkoo.com [medkoo.com]
- 2. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic acid and apoptosis-involved pathways: Unveiling its bidirectional regulatory role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Oxobetulin Acetate: A Procedural Guide
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Oxobetulin acetate (B1210297), a derivative of the cholesterol biosynthesis inhibitor betulin.[1][2][3] While 3-Oxobetulin acetate is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to handle it with care, following standard laboratory safety protocols.[4][5]
Essential Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles to protect against splashes and airborne particles.[4]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) should be used within a well-ventilated area or a fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations for chemical waste.
Step 1: Segregation of Waste
-
Solid Waste: Collect any unused or expired this compound, as well as any materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated filter paper), in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealable, and labeled container for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]
Step 2: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. Steroidal compounds can pose a risk to aquatic life and the environment.[6]
Physical and Chemical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Appearance | White to off-white powder/solid |
| Molecular Formula | C₃₂H₅₀O₃ |
| Molecular Weight | 482.75 g/mol |
| Melting Point | 111.5 - 115 °C |
| Storage Temperature | 2-8°C for short term, -20°C for long term |
(Data sourced from various chemical suppliers)[2][3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
